Valencene
Description
Propriétés
IUPAC Name |
(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNYNLSCGVZOH-NFAWXSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047052 | |
| Record name | Valencene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid | |
| Record name | Valencene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
| Record name | Valencene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.914-0.919 | |
| Record name | Valencene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4630-07-3 | |
| Record name | Valencene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valencene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Valencene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALENCENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Valencene: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valencene, a bicyclic sesquiterpene, is a naturally occurring secondary metabolite predominantly found in Valencia oranges and other citrus species. It is a significant contributor to the characteristic sweet, citrusy, and woody aroma of these fruits. Beyond its organoleptic properties, this compound has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details the biosynthetic pathway of this compound, starting from farnesyl pyrophosphate, and outlines established experimental protocols for its extraction, isolation, analysis, and chemical synthesis. Furthermore, this guide presents quantitative data on its biological activities and the methodologies employed to ascertain them, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a carbobicyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3][4] Its IUPAC name is (3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene. The molecule possesses a decalin framework with two methyl-bearing stereocenters.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₅H₂₄ | [1][2][3][6][7] |
| Molecular Weight | 204.35 g/mol | [2][3][4] |
| CAS Number | 4630-07-3 | [2][3][4][7][8] |
| Appearance | Colorless to pale yellow oily liquid | [2][6] |
| Odor | Sweet, citrusy, woody, orange-like | [6][7][8] |
| Boiling Point | 123 °C at 11 mmHg; 274 °C at 760 mmHg | [1][9][10] |
| Density | Approximately 0.914 - 0.92 g/mL at 25 °C | [2][6][11] |
| Refractive Index | Approximately 1.498 - 1.508 at 20 °C | [2][10][11] |
| Solubility | Insoluble in water; soluble in ethanol, oils, and organic solvents | [2][7][9][12] |
| Flash Point | >93 °C to 100 °C | [6][13] |
Biosynthesis of this compound
This compound is biosynthesized in plants from farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid biosynthesis pathway. The direct precursor for FPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
The final and key step in this compound biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme This compound synthase .[1][2][9][14] This enzyme belongs to the terpene synthase family and facilitates a complex carbocation-driven cyclization cascade to yield the characteristic bicyclic structure of this compound. Several this compound synthase genes have been identified from various plant species, including Citrus sinensis and Vitis vinifera.[2][9]
Figure 1. Biosynthetic pathway of this compound from acetyl-CoA via the MVA/MEP pathways to FPP, and its final conversion by this compound synthase.
Experimental Protocols
Extraction and Isolation
This compound is typically extracted from the peels of citrus fruits, where it is most abundant.[1]
Protocol 1: Steam Distillation of this compound from Orange Peels
-
Sample Preparation: Fresh orange peels are grated or finely chopped to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The chopped peels are placed in a round-bottom flask with distilled water.
-
Distillation: The mixture is heated to boiling. The steam carries the volatile essential oils, including this compound, to the condenser.
-
Collection: The condensed distillate, a mixture of water and essential oil, is collected. The less dense essential oil phase, containing this compound, separates and forms a layer on top of the water.
-
Separation: The oil layer is carefully separated from the aqueous layer using a separatory funnel.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Protocol 2: Soxhlet Extraction of this compound
-
Sample Preparation: Dried and powdered citrus peels are placed in a thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a flask containing a suitable solvent (e.g., hexane or ethanol) and a condenser.
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, condenses, and drips into the thimble, immersing the sample and extracting the soluble compounds.
-
Siphoning: Once the solvent reaches a certain level in the extractor, it is siphoned back into the boiling flask, carrying the extracted compounds with it.
-
Cycle Repetition: This cycle is repeated multiple times to ensure thorough extraction.
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude essential oil containing this compound.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: A glass column is packed with silica gel slurry.
-
Sample Loading: The crude essential oil is dissolved in a small amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.
-
Elution: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is passed through the column.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.
-
Solvent Evaporation: The solvent from the pure this compound fractions is evaporated to obtain the isolated compound.
Figure 2. General workflow for the extraction and purification of this compound from citrus peels.
Analysis
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A typical temperature program involves an initial temperature hold, followed by a gradual increase to a final temperature.
-
Detection (MS): As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each peak is compared with a spectral library (e.g., NIST) to identify the compounds. The retention time of the this compound peak can be confirmed by running a pure standard under the same conditions for quantification.
Chemical Synthesis
While this compound is readily available from natural sources, chemical synthesis routes have also been developed, often as part of the total synthesis of its oxidation product, nootkatone. One approach involves the allylic oxidation of this compound.[10]
Protocol 5: Synthesis of Nootkatone from this compound (Illustrative)
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., toluene).
-
Oxidation: An oxidizing agent, such as tert-butyl peracetate in the presence of a cuprous bromide catalyst, is added dropwise to the stirred solution. The reaction mixture is heated.
-
Hydrolysis: The resulting acetate esters are hydrolyzed to the corresponding alcohols.
-
Oxidation to Ketone: The secondary alcohol is then oxidized using an oxidizing agent like chromic acid to yield nootkatone.
-
Purification: The final product is purified by chromatography.
Biological Activities and Experimental Protocols
This compound has demonstrated a range of biological activities in preclinical studies.
Table 2: Summary of Biological Activities of this compound
| Biological Activity | Experimental Model | Key Findings | References |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Significant inhibition of paw edema formation. | [3] |
| Pleurisy and peritonitis models in mice | Reduction in leukocyte recruitment and levels of pro-inflammatory cytokines (IL-1β, TNF-α). | [3] | |
| Antioxidant | DPPH radical scavenging assay | Dose-dependent radical scavenging activity. | [15] |
| Anticancer | In vitro studies on various cancer cell lines | Cytotoxic activity against human oral, liver, lung, colon, melanoma, and leukemic cancer cells. | [6] |
| Benzo(a)pyrene-induced lung cancer in mice | Protective and therapeutic effects observed. | [10] | |
| Antimicrobial | Broth microdilution assay (MIC determination) | Inhibitory effects against various bacteria. | [16] |
| Insecticidal | Contact toxicity assays against insects | Repellent effect and contact toxicity against red flour beetles and aphids. | [1][8][17] |
Protocol 6: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
-
Animals: Swiss mice are used for the experiment.
-
Grouping: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of this compound).
-
Treatment: this compound or the control substances are administered orally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce edema.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Protocol 7: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Different concentrations of this compound are prepared in methanol. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.
-
Reaction: A specific volume of each this compound dilution is mixed with the DPPH solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated for each concentration, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[12][18][19]
Protocol 8: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[14] This can be observed visually or by using an indicator like resazurin, where a color change indicates metabolic activity.[16]
Figure 3. Overview of common experimental assays to evaluate the biological activities of this compound.
Conclusion
This compound is a versatile sesquiterpene with significant potential in the flavor, fragrance, and pharmaceutical industries. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a compelling subject for further research and development. This technical guide provides a foundational understanding of this compound and detailed experimental protocols to facilitate its study and application. The continued exploration of this compound's therapeutic potential, supported by robust experimental methodologies, is crucial for unlocking its full value in various scientific and commercial domains.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 4. CN103805341A - Extraction method of orange peel essential oil - Google Patents [patents.google.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. scienceopen.com [scienceopen.com]
- 17. hrpub.org [hrpub.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Valencene synthase gene identification and characterization
Valencene, a highly valued sesquiterpene known for its characteristic citrus aroma and flavor, has garnered significant attention in the food, cosmetic, and pharmaceutical industries.[1][2] Its sustainable production through biotechnological approaches offers a promising alternative to extraction from natural sources, where it is often found in low concentrations.[1] Central to these efforts is the identification and characterization of the key enzyme responsible for its synthesis: this compound synthase. This technical guide provides an in-depth overview of the methodologies employed for the identification and characterization of this compound synthase genes, tailored for researchers, scientists, and drug development professionals.
This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway.[1][3][4] FPP itself is produced through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, predominantly active in bacteria and plant plastids.[1][3][5] this compound synthase, a type of terpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, this compound.[1][3]
References
- 1. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide to the Biological Activities of Valencene
Introduction
This compound, a naturally occurring sesquiterpene found in high concentrations in Valencia oranges, as well as in various other citrus fruits and medicinal plants, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the current research on the biological activities of this compound, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data for Anticancer Activity
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Citation |
| A549 | Lung Carcinoma | MTT | 16.71 µg/mL | [1] |
| Caco-2 | Colorectal Adenocarcinoma | MTT | Not explicitly stated, but demonstrated antiproliferative effects. |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, Caco-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and mediators. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models.
Quantitative Data for Anti-inflammatory Activity
| Model | Parameter | Treatment | Dosage | Effect | Citation |
| Carrageenan-induced paw edema in mice | Paw edema | This compound (oral) | 10, 100, 300 mg/kg | Significant inhibition of paw edema formation. | |
| DNCB-sensitized NC/Nga mice (Atopic Dermatitis model) | SCORAD index | This compound (topical, 50 µM) | 50 µM | Significant reduction in the SCORAD index. | [2][3] |
| LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6, TNF-α production | This compound | 10, 50, 100 µM | Dose-dependent inhibition of cytokine production. | [2] |
| DNCB-sensitized NC/Nga mice | Serum IgE levels | This compound (topical) | 50 µM | Reduced serum IgE levels. | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Animals:
-
Swiss mice or Wistar rats
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.9% saline, Tween 80)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (indomethacin), and treatment groups receiving different doses of this compound.
-
Drug Administration: Administer this compound or the control substances orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathway: NF-κB Inhibition in Inflammation
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
References
Valencene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valencene, a bicyclic sesquiterpene, is a key aroma compound found in high concentrations in Valencia oranges, from which it derives its name. Its characteristic sweet, citrusy, and woody aroma makes it a valuable ingredient in the flavor and fragrance industries. Beyond its sensory properties, this compound is gaining attention in the scientific community for its potential biological activities and as a precursor for the synthesis of other valuable compounds, such as nootkatone. This technical guide provides an in-depth overview of the chemical data, biosynthetic pathway, and relevant experimental protocols for the study of this compound.
Chemical Data
This compound is a volatile organic compound with the chemical formula C₁₅H₂₄.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 4630-07-3 | [1][2][3] |
| Molecular Formula | C₁₅H₂₄ | [1][2][3] |
| Molecular Weight | 204.35 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow oily liquid | [4][5] |
| Odor | Sweet, citrusy, woody | [5] |
| Boiling Point | 123 °C at 11 mmHg; 274 °C (lit.) | [4][6] |
| Density | 0.92 g/mL at 25 °C (lit.) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and oils. | [2][5] |
| Refractive Index | n20/D 1.504 (lit.) | [6] |
| Storage Temperature | 2-8°C | [6] |
Biosynthesis of this compound
This compound is synthesized in plants through the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of this compound from the C15 precursor, farnesyl pyrophosphate (FPP), is catalyzed by a specific sesquiterpene synthase called this compound synthase.
The key steps in the biosynthetic pathway are:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate.
-
Enzymatic Conversion to this compound: The enzyme this compound synthase catalyzes the complex cyclization of the linear FPP molecule to form the bicyclic structure of this compound.
The production of this compound in citrus fruits is influenced by developmental stages and hormonal signals. For instance, treatment with ethylene has been shown to increase the accumulation of this compound and the transcription of the this compound synthase gene in Valencia oranges.
Biosynthesis of this compound from Farnesyl Pyrophosphate.
Experimental Protocols
Extraction of this compound from Orange Peel (for analytical purposes)
This protocol describes a laboratory-scale extraction suitable for obtaining this compound for analytical characterization.
Materials:
-
Fresh Valencia orange peels
-
Blender or food processor
-
Distilled water
-
Hexane (analytical grade)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Wash and dry the Valencia oranges thoroughly. Carefully peel the oranges, avoiding the white pith as much as possible.
-
Weigh the fresh peels and mince them into small pieces using a blender or food processor.
-
Place the minced peels in a round-bottom flask and add distilled water to cover the material.
-
Perform steam distillation for 3-4 hours to co-distill the essential oil with water.
-
Collect the distillate, which will be a milky emulsion.
-
Allow the distillate to cool to room temperature. Transfer the distillate to a separatory funnel.
-
Extract the aqueous layer three times with hexane (e.g., 3 x 50 mL for every 500 mL of distillate).
-
Combine the organic (hexane) layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 40°C) and reduced pressure to obtain the essential oil rich in this compound.
Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound from an essential oil mixture.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Concentrated orange essential oil
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve a known amount of the concentrated orange essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% hexane. This compound, being a non-polar hydrocarbon, will elute relatively quickly.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each) in test tubes.
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp or by using an appropriate staining reagent.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC).
-
Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
Characterization of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
-
Dilute the purified this compound or essential oil sample in a suitable solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 180 °C at a rate of 5 °C/min
-
Hold: Hold at 180 °C for 5 minutes
-
Ramp: Increase to 280 °C at a rate of 20 °C/min
-
Hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 204 and other characteristic fragment ions.
Signaling and Logical Relationships
While this compound itself is not a primary signaling molecule in a classical pathway, its biosynthesis is regulated by upstream signals. The following diagram illustrates the logical relationship between an external stimulus (ethylene) and the production of this compound.
References
- 1. US20030203090A1 - Process for preparing orange oil - Google Patents [patents.google.com]
- 2. CN101255087B - Method for extracting and purifying natural flavor this compound and nootkatone from juglans regia - Google Patents [patents.google.com]
- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Valencene compound
An In-depth Technical Guide on the Discovery and History of Valencene
Introduction
This compound is a carbobicyclic sesquiterpene known for its characteristic sweet, citrus, and woody aroma, most notably associated with Valencia oranges, from which it derives its name.[1][2][3] With the molecular formula C₁₅H₂₄, this compound is a significant component of many citrus essential oils and is highly valued in the flavor, fragrance, food, and beverage industries.[1][2][4] Beyond its aromatic properties, this compound serves as a crucial precursor for the synthesis of (+)-nootkatone, the primary flavor and aroma constituent of grapefruit.[3][5][6] While traditionally extracted from citrus fruits, this method is often inefficient due to the low natural concentrations of the compound.[7][8] This has spurred significant research into microbial biosynthesis and metabolic engineering to develop sustainable and high-yield production methods.[1][9] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and production of this compound, tailored for researchers and professionals in drug development and related scientific fields.
Discovery and History
This compound was first isolated from orange oil.[10] Its name is a direct reference to the Valencia orange, where it is a prominent aroma compound.[1][2] The initial discovery was followed by efforts to elucidate its chemical structure and its relationship with other sesquiterpenes. A key historical milestone was establishing its role as the natural precursor to nootkatone, which was achieved through oxidative conversion experiments.[10] this compound is naturally produced by a variety of plants, including numerous citrus species like grapefruit, tangerine, and mangoes, as well as in the essential oils of medicinal plants such as Myrica rubra, Cyperus rotundus, and Alpinia oxyphylla.[1]
Physicochemical and Spectroscopic Data
This compound is a colorless oil with well-defined physical and chemical properties.[3][11] Its identity is confirmed through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for its detection and quantification in complex mixtures.[7][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [2][4][11] |
| Molar Mass | 204.36 g/mol | [2][11] |
| IUPAC Name | (3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [4] |
| CAS Number | 4630-07-3 | [3][4] |
| Appearance | Colorless liquid | [6][11] |
| Boiling Point | 123 °C at 11 mmHg; 274 °C | [3][11] |
| Density | 0.92 g/cm³ | [11] |
| Flash Point | 100 °C | [11] |
| Vapor Pressure | 0.0109 mmHg at 23 °C | [11] |
Table 2: Natural Occurrence and Concentration of this compound
| Natural Source | Concentration | Reference(s) |
| Citrus Fruit Peel | 12.84 mg/kg | [1] |
| Citrus Fruit Flesh | 0.08 mg/kg | [1] |
| Clary Sage Absolute | up to 3% | [11] |
Biosynthesis of this compound
This compound is synthesized in nature via the terpenoid biosynthesis pathway. The direct precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP, C15).[1][13] FPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.[1][13] The final and critical step is the cyclization of FPP, catalyzed by a specific enzyme called this compound synthase (VS).[3][6][13] Several this compound synthases have been identified from various plant sources, including Vitis vinifera (grape), Citrus sinensis (sweet orange), and Callitropsis nootkatensis (Nootka cypress).[1][13]
Caption: The Mevalonate (MVA) pathway for the biosynthesis of this compound from Acetyl-CoA.
Metabolic Engineering for Microbial Production
The low yield from natural sources has driven the development of microbial cell factories for this compound production.[1] Organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly engineered for this purpose.[9][14] Key strategies involve enhancing the metabolic flux towards the precursor FPP and optimizing the expression of this compound synthase.
Common Metabolic Engineering Strategies:
-
Overexpression of MVA Pathway Genes: Increasing the expression of genes in the MVA pathway, such as HMG-CoA reductase, enhances the overall production of IPP and DMAPP.[9][15]
-
Downregulation of Competing Pathways: To maximize the FPP pool available for this compound synthesis, competing pathways are often suppressed. A primary target is the ergosterol biosynthesis pathway, where the gene ERG9 (squalene synthase) is downregulated to prevent the diversion of FPP to squalene.[1][9] Another target is the transcriptional repressor ROX1, which can inhibit genes in the MVA pathway.[13][15]
-
This compound Synthase (VS) Engineering: Strategies include selecting VS enzymes from different organisms with higher catalytic efficiency, engineering the protein for improved activity, and fine-tuning its expression using different promoters and terminators.[1][16] For instance, the promoter-terminator pair PHXT7-TTPI1 was found to perform excellently for this compound production in S. cerevisiae.[9][15]
-
Fermentation Optimization: Process parameters such as media composition, oxygen levels, and feeding strategies are optimized. Using rich media (like YPD) and controlled bioreactor conditions significantly boosts production compared to minimal media or shake flask cultures.[9][13] A two-phase fermentation system using an organic solvent overlay like n-dodecane can also improve yield by extracting the toxic product in situ.[14]
Caption: A generalized workflow for the metabolic engineering of a host for this compound production.
Table 3: this compound Production Titers in Engineered Microorganisms
| Host Organism | Engineering Strategy | Titer | Reference(s) |
| Saccharomyces cerevisiae | Shake flask, minimal media | 165.7 mg/L | [13] |
| Saccharomyces cerevisiae | Shake flask, YPD medium | 336.4 mg/L | [13] |
| Saccharomyces cerevisiae | Bioreactor, fed-batch | 539.3 mg/L | [9][13] |
| Saccharomyces cerevisiae | Optimized Haloarchaea-type MVA pathway | 869 mg/L | [1][13] |
| Saccharomyces cerevisiae | Gene screening, protein engineering, pathway optimization | 12.4 g/L | [5] |
| Saccharomyces cerevisiae | Coupling cell growth and pathway induction | 16.6 g/L | [5] |
| Corynebacterium glutamicum | Expressed VS from Nootka cypress | 2.41 mg/L | [14] |
| Rhodobacter sphaeroides | Transposon-mediated genomic integration of MVA pathway | 120.53 mg/L | [17] |
| Schizophyllum commune | Expression of VS gene | 16.6 mg/L | [12] |
Experimental Protocols
Protocol for Isolation from Natural Sources (Steam Distillation)
This protocol describes a general method for extracting essential oils containing this compound from citrus peel.
-
Material Preparation: Fresh citrus peels are collected, washed, and minced or ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The ground peel is placed in a round-bottom flask with distilled water.
-
Distillation: The flask is heated to boil the water. The resulting steam passes through the plant material, volatilizing the essential oils.
-
Condensation and Separation: The steam and oil vapor mixture is directed into a condenser. The cooled condensate (hydrosol and essential oil) is collected. Due to their different densities and immiscibility, the essential oil separates from the aqueous layer.
-
Collection: The upper layer of essential oil, containing this compound, is carefully collected.
-
Analysis: The composition of the extracted oil is analyzed by GC-MS to identify and quantify this compound.
Protocol for Microbial Production and Analysis
This protocol outlines the steps for producing this compound in engineered S. cerevisiae and quantifying the output.
-
Strain Cultivation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed culture medium (e.g., YPD) and grown overnight at 30 °C with shaking.
-
Fermentation: The seed culture is used to inoculate the main production culture in a bioreactor containing fermentation medium. A two-phase culture can be established by adding an n-dodecane layer (e.g., 10% v/v) to the medium to capture the produced this compound.
-
Induction (if applicable): If the this compound synthase gene is under an inducible promoter, the appropriate inducer is added at the optimal cell density.
-
Fed-Batch Operation: For high-titer production, a fed-batch strategy is employed, where a concentrated feed medium (containing glucose and other nutrients) is supplied to the bioreactor to maintain optimal growth and production conditions.
-
Sample Collection and Extraction: At various time points, samples are withdrawn. The organic (n-dodecane) layer is separated from the aqueous culture by centrifugation. A known concentration of an internal standard (e.g., caryophyllene) is added to the organic phase for quantification.
-
GC-MS Analysis: The organic sample is directly injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Quantification: this compound is identified by its retention time and mass spectrum compared to an authentic standard.[7] The concentration is calculated based on the peak area relative to the internal standard.
Caption: Experimental workflow for the production and analysis of this compound from engineered yeast.
Protocol for Chemical Conversion of this compound to Nootkatone
This protocol describes a one-pot synthesis of (+)-nootkatone from (+)-valencene using a molybdate catalyst and hydrogen peroxide.[18]
-
Reaction Setup: In a glass tube, add (+)-valencene (0.5 mmol), the catalyst [DiC₈]₂MoO₄ (0.25 mmol), H₂O₂ (1.0 mmol of a 50 wt.% solution), and a small amount of aqueous NH₃ (30 µL).
-
Reaction Execution: The reaction mixture is stirred at 30 °C. The reaction progress can be monitored by the fading of a red color.
-
Reagent Addition: Additional batches of H₂O₂ are added as the color fades to drive the conversion of this compound. A total of 15 batches may be required for complete conversion.
-
Dehydration Step: Once the this compound is consumed, the reaction mixture is incubated at 50 °C overnight. This step facilitates the dehydration of the hydroperoxide intermediate to form nootkatone.
-
Product Analysis: The final product can be analyzed and confirmed by ¹H NMR.
Conclusion
This compound, first discovered in Valencia oranges, has evolved from being a simple flavor and fragrance compound to a key target for metabolic engineering and synthetic biology. Its history is marked by the elucidation of its structure, its identification in numerous natural sources, and the discovery of its biosynthetic pathway. The low efficiency of natural extraction has been successfully addressed through the development of engineered microbial systems, which have achieved production titers orders of magnitude higher than what is found in nature. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to understand, produce, and utilize this important sesquiterpene. The continued optimization of these bio-production platforms promises a sustainable and cost-effective supply of this compound for its wide-ranging applications.
References
- 1. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swissorganic.co.uk [swissorganic.co.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H24 | CID 9855795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2537926A1 - this compound synthase - Google Patents [patents.google.com]
- 9. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ScenTree - this compound (CAS N° 4630-07-3) [scentree.co]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 14. Production of the sesquiterpene (+)-valencene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Physical and chemical properties of Valencene
Valencene, a sesquiterpene hydrocarbon, is a significant contributor to the characteristic aroma of citrus fruits, most notably Valencia oranges.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow oily liquid with a fresh, citrus, woody odor.[2][3][4] It is a bicyclic sesquiterpene that is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[1][2][3][5][] Its chemical stability is a key consideration, as terpenes can be susceptible to oxidation and polymerization, which may alter their sensory profile.[7] For optimal preservation, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | (3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene | [1] |
| CAS Number | 4630-07-3 | [1][8] |
| Molecular Formula | C₁₅H₂₄ | [1][2][9] |
| Molar Mass | 204.357 g·mol⁻¹ | [1][4] |
| Physical Property | Value | Conditions | Source |
| Appearance | Colorless to pale yellow oily liquid | Standard | [1][2] |
| Boiling Point | 123 °C | at 11 mmHg | [1][10] |
| 274 °C | at 760 mmHg | [3][4][11] | |
| Density | 0.914 - 0.919 g/mL | at 25 °C | [2] |
| 0.92 g/mL | at 25 °C | [4][11] | |
| Refractive Index | 1.498 - 1.508 | at 20 °C | [2][3] |
| 1.504 | at 20 °C | [11] | |
| Vapor Pressure | 0.011 mmHg | at 25 °C | [3] |
| 0.0109 mmHg | at 23 °C | [8][9] | |
| Flash Point | 100 °C (212 °F) | Closed Cup | [3][8][12] |
| Solubility in Water | 0.05011 mg/L | at 25 °C (estimated) | [3][4] |
| logP (o/w) | 6.494 (estimated) | [3] | |
| 6.7 | [8][9] | ||
| Optical Rotation [α]22/D | +90° | neat | [11] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the determination of every physical property are extensive and beyond the scope of this guide, standard analytical methods are employed. These typically include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of this compound in complex mixtures, such as essential oils. The retention time and mass spectrum are compared to a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of this compound.
-
Boiling Point Determination: Performed under controlled pressure (e.g., at 11 mmHg or 760 mmHg) using standard laboratory distillation apparatus.
-
Density Measurement: Determined using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).
-
Refractive Index Measurement: Measured using a refractometer at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line).
Biosynthesis and Chemical Transformation
This compound is biosynthesized in plants from farnesyl pyrophosphate (FPP) through the action of a specific enzyme, this compound synthase.[1][13] FPP itself is a key intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which are central to the biosynthesis of all isoprenoids.
Chemically, this compound is a valuable precursor for the synthesis of nootkatone, the principal aroma compound of grapefruit.[1] This transformation is typically achieved through the oxidation of this compound.
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and its conversion to nootkatone.
Figure 1. Biosynthesis of this compound from Farnesyl Pyrophosphate.
Figure 2. Chemical Conversion of this compound to Nootkatone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H24 | CID 9855795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [thegoodscentscompany.com]
- 4. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. ScenTree - this compound (CAS N° 4630-07-3) [scentree.co]
- 9. iff.com [iff.com]
- 10. parchem.com [parchem.com]
- 11. This compound natural, = 65 4630-07-3 [sigmaaldrich.com]
- 12. vigon.com [vigon.com]
- 13. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Valencene Extraction from Orange Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valencene, a sesquiterpene hydrocarbon, is a significant contributor to the characteristic sweet, woody, and citrusy aroma of Valencia oranges. Beyond its use in the flavor and fragrance industries, recent studies have highlighted its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from orange peel, catering to laboratory and research applications.
Data Presentation: Comparison of Extraction Methods
The yield of essential oil and the concentration of this compound can vary significantly depending on the extraction method employed. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Extraction Method | Solvent/Conditions | Total Essential Oil Yield | This compound Concentration in Peel | Reference |
| Steam Distillation | Water, atmospheric pressure | 0.29% - 4.40% (w/w) | - | [3] |
| Solvent Extraction (Soxhlet) | Hexane | ~2.54% (w/w) | - | [3] |
| Supercritical CO2 Extraction | 55°C, 15 MPa, 2h | 2.22% (w/w) | - | [4] |
| Not Specified | Not Specified | - | 12.84 mg/kg | [5] |
Note: The yield of essential oil is influenced by factors such as the orange variety, peel freshness, and particle size. This compound constitutes a fraction of the total essential oil.
Experimental Protocols
Sample Preparation
-
Source Material: Obtain fresh Valencia orange peels.
-
Washing: Thoroughly wash the peels with distilled water to remove any surface impurities.
-
Zesting: Carefully separate the outer colored layer (flavedo) from the white pith (albedo), as the essential oils are concentrated in the flavedo.
-
Grinding: Mince or grind the flavedo into small particles (approximately 1-2 mm) to increase the surface area for efficient extraction.
-
Drying (Optional): For solvent extraction, the peel can be dried in an oven at a low temperature (e.g., 40-50°C) to reduce moisture content.
Extraction Protocols
This method is suitable for extracting volatile compounds that are immiscible with water.
Apparatus:
-
Clevenger-type apparatus or a standard steam distillation setup
-
Rounding-bottom flask
-
Heating mantle
-
Condenser
-
Collection vessel
Procedure:
-
Place the prepared orange peel zest into the rounding-bottom flask.
-
Add distilled water to the flask, ensuring the peel material is fully submerged.
-
Set up the steam distillation apparatus.
-
Heat the flask to generate steam, which will pass through the orange peel material, carrying the volatile essential oils.
-
The steam and essential oil vapor will condense in the condenser and be collected in the collection vessel.
-
Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is collected.
-
The collected distillate will separate into two layers: the upper layer of essential oil and the lower aqueous layer (hydrosol).
-
Carefully separate the essential oil layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
This method uses an organic solvent to extract the essential oil.
Apparatus:
-
Soxhlet extractor
-
Rounding-bottom flask
-
Heating mantle
-
Condenser
-
Thimble
Procedure:
-
Place the dried and ground orange peel into a porous thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the rounding-bottom flask with a suitable solvent (e.g., hexane or ethanol).
-
Assemble the Soxhlet apparatus and heat the solvent.
-
The solvent will vaporize, condense, and drip into the thimble, extracting the essential oil from the orange peel.
-
The process is allowed to run for a specific duration (e.g., 2-6 hours), during which the solvent continuously cycles through the solid material.
-
After extraction, the solvent containing the dissolved essential oil is collected in the rounding-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude essential oil.
This "green" extraction method uses carbon dioxide in its supercritical state as a solvent.
Apparatus:
-
Supercritical fluid extraction (SFE) system
Procedure:
-
Pack the ground orange peel into the extraction vessel of the SFE system.
-
Set the desired extraction parameters (e.g., temperature at 55°C and pressure at 15 MPa).
-
Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.
-
The supercritical CO2 flows through the extraction vessel, dissolving the essential oils from the orange peel.
-
The CO2-oil mixture then flows into a separator, where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted essential oil.
-
The gaseous CO2 can be recycled for further extractions.
Purification of this compound
The crude essential oil obtained from any of the above methods is a complex mixture. Further purification is required to isolate this compound.
This technique separates compounds based on their different boiling points. As sesquiterpenes like this compound have higher boiling points than monoterpenes (like limonene), this method can be effective for enrichment.
Apparatus:
-
Fractional distillation setup with a vacuum pump
-
Heating mantle
-
Fractionating column
-
Condenser
-
Collection flasks
Procedure:
-
Place the crude essential oil in the distillation flask.
-
Assemble the fractional distillation apparatus and apply a vacuum.
-
Gradually heat the flask.
-
Collect the fractions that distill over at different temperature ranges. Lighter monoterpenes will distill first, followed by heavier sesquiterpenes.
-
Monitor the fractions using a suitable analytical technique (e.g., GC-MS) to identify the fraction rich in this compound.
This method separates compounds based on their differential adsorption to a stationary phase.
Apparatus:
-
Chromatography column
-
Stationary phase (e.g., silica gel)
-
Elution solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Pack the chromatography column with the stationary phase.
-
Dissolve the crude essential oil (or the this compound-rich fraction from distillation) in a minimal amount of a non-polar solvent.
-
Load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect the eluting fractions in separate tubes.
-
Analyze the fractions (e.g., by TLC or GC-MS) to identify and combine the fractions containing pure this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the extracted essential oil or purified this compound in a suitable solvent (e.g., hexane or methanol).
-
Standard Preparation: Prepare a series of standard solutions of a known concentration of pure this compound for calibration.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min).
-
MS Conditions: Operate in electron ionization (EI) mode with a scan range suitable for detecting this compound (e.g., 50-500 m/z).
-
-
Analysis: Inject the prepared samples and standards into the GC-MS system.
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Anti-inflammatory signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of this compound on the Development of Atopic Dermatitis-Like Skin Lesions in NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpnjournals.org [arpnjournals.org]
- 4. Supercritical Carbon Dioxide Extraction of Indian Orange Peel Oil and Hydro Distillation Comparison on Their Compositions [article.sapub.org]
- 5. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
Application Notes and Protocols for Valencene Biosynthesis via Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial fermentation of valencene, a high-value sesquiterpene used in the flavor, fragrance, and pharmaceutical industries. The following sections detail the metabolic pathways, microbial hosts, fermentation strategies, and analytical methods for successful this compound production.
Introduction to this compound Biosynthesis
This compound is a naturally occurring sesquiterpene found in citrus fruits, particularly Valencia oranges.[1] Its characteristic citrusy, woody, and sweet aroma makes it a valuable compound in the food and fragrance industries.[1] Beyond its aromatic properties, this compound serves as a precursor for the synthesis of nootkatone, another high-value flavor and fragrance compound with insecticidal properties.[2][3] Traditional extraction from plants is often limited by low yields and high costs, making microbial fermentation an attractive and sustainable alternative for industrial-scale production.[1][4]
Metabolic engineering of various microorganisms has enabled the high-level production of this compound. The core of this technology lies in redirecting the cell's natural isoprenoid biosynthesis pathway towards the overproduction of the precursor molecule, farnesyl pyrophosphate (FPP), and its subsequent conversion to this compound by a specific enzyme, this compound synthase.[1][5]
Metabolic Pathway for this compound Biosynthesis
The biosynthesis of this compound in most engineered microbes relies on the heterologous expression of a this compound synthase and the enhancement of the native mevalonate (MVA) pathway. The MVA pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These building blocks are then condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Finally, this compound synthase catalyzes the cyclization of FPP to form this compound.[1][5]
Key metabolic engineering strategies to enhance this compound production include:
-
Overexpression of MVA pathway genes: Increasing the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can boost the supply of FPP.[1][6]
-
Downregulation of competing pathways: Minimizing the flux of FPP to other pathways, such as sterol biosynthesis, by down-regulating or knocking out competing enzymes like squalene synthase (ERG9), can significantly increase the availability of FPP for this compound synthesis.[4][6]
-
Expression of heterologous this compound synthases: Introducing a potent this compound synthase from a plant source, such as Callitropsis nootkatensis (CnVS), is essential for the final conversion of FPP to this compound.[1][5]
-
Cofactor engineering: Ensuring a sufficient supply of cofactors like NADPH, which is crucial for the MVA pathway, can further enhance production.[1]
Quantitative Data on this compound Production
The following table summarizes the this compound production titers achieved in various engineered microbial hosts under different fermentation conditions.
| Microbial Host | Strain | Fermentation Mode | Titer (g/L) | Yield (mg/g DCW) | Reference |
| Saccharomyces cerevisiae | Engineered Strain | Fed-batch (shake flask) | 1.2 | - | |
| Saccharomyces cerevisiae | BN-91A | Fed-batch (bioreactor) | 5.61 | - | [7] |
| Saccharomyces cerevisiae | Engineered Strain | Fed-batch (bioreactor) | 16.6 | >100 | [1][2] |
| Saccharomyces cerevisiae | BJM-45 | Fed-batch (3L bioreactor) | 0.539 | - | [4][8] |
| Corynebacterium glutamicum | Engineered Strain | Batch | 0.00241 | 0.25 | [9] |
| Synechocystis sp. PCC 6803 | Engineered Strain | - | - | 19 | [10][11] |
| Rhodobacter sphaeroides | Engineered Strain | Batch | 0.354 | - | [5] |
Experimental Protocols
This section provides detailed protocols for the fermentation of this compound in the model organism Saccharomyces cerevisiae.
Media Preparation
Yeast Extract Peptone Dextrose (YPD) Medium (for seed culture)
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
D-Glucose: 20 g/L
-
Sterilize by autoclaving at 121°C for 20 minutes.
Synthetic Defined (SD) Medium (for fermentation)
-
Yeast Nitrogen Base (without amino acids): 6.7 g/L
-
D-Glucose: 20 g/L (initial concentration, will be fed during fermentation)
-
Complete Supplement Mixture (CSM) or specific amino acid drop-out mix as required for the strain's auxotrophies.
-
Sterilize by autoclaving. Add sterile glucose solution after autoclaving.
Inoculum Preparation
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium in a sterile culture tube.
-
Incubate at 30°C with shaking at 200-250 rpm for 24 hours.
-
Use this seed culture to inoculate a larger volume of YPD or SD medium (e.g., 100 mL in a 500 mL flask) to an initial OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking at 200-250 rpm until the culture reaches an OD₆₀₀ of 5-6 (approximately 24 hours). This will serve as the inoculum for the bioreactor.
Fed-Batch Fermentation in a Bioreactor
-
Prepare a 3 L bioreactor with 1 L of sterile SD medium.
-
Inoculate the bioreactor with the seed culture to achieve an initial OD₆₀₀ of approximately 0.5.
-
Add a 20% (v/v) overlay of sterile n-dodecane to the fermentation broth for in-situ extraction of this compound.[8][9]
-
Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 5.0 (controlled with the addition of 2M NaOH and 2M H₂SO₄)
-
Dissolved Oxygen (DO): Maintained above 20% by controlling the agitation speed (e.g., 300-800 rpm) and airflow rate (e.g., 1 vvm).
-
-
Feeding Strategy:
-
Start the feed when the initial glucose is depleted (can be monitored using a glucose sensor or offline measurements).
-
Feed a sterile solution of 50% (w/v) glucose to maintain the glucose concentration at a low level (e.g., < 5 g/L) to avoid the Crabtree effect. The feeding rate can be gradually increased as the biomass increases.
-
-
Continue the fermentation for 120-192 hours.
Analytical Methods for this compound Quantification
-
Sample Preparation:
-
Collect samples from the n-dodecane layer at regular intervals.
-
Centrifuge the samples to separate any aqueous phase or cell debris.
-
Dilute the n-dodecane sample with a suitable solvent (e.g., ethyl acetate) and add an internal standard (e.g., isolongifolene).[8]
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Inject the prepared sample into a GC-FID system equipped with a suitable capillary column (e.g., HP-5).[8]
-
Use a temperature program to separate the compounds. For example: initial temperature of 80°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Quantify the this compound concentration by comparing the peak area to a standard curve of pure this compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Experimental Workflow
The following diagram illustrates the general workflow for the fermentation and analysis of this compound.
References
- 1. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 2. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05558D [pubs.rsc.org]
- 4. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient utilization of carbon to produce aromatic this compound in Saccharomyces cerevisiae using mannitol as the substrate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of the sesquiterpene (+)-valencene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Synechocystis sp. PCC 6803 for the photoproduction of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Valencene in the Flavor and Fragrance Industry
Introduction
Valencene is a naturally occurring bicyclic sesquiterpene, an organic compound derived from isoprene.[1][2][3] It is a key aroma component in many citrus fruits, most notably Valencia oranges, from which it derives its name.[2][4][5] With its characteristic sweet, citrusy, and woody aroma, this compound is a highly valued ingredient in the flavor and fragrance industries.[1][3][6] Beyond its sensory profile, it also serves as a chemical precursor for the synthesis of nootkatone, the primary aroma compound of grapefruit.[1][2][7] These application notes provide an overview of this compound's properties, applications, and relevant experimental protocols for researchers and industry professionals.
Organoleptic and Physicochemical Properties
This compound's unique sensory profile and physical characteristics are central to its application in various consumer products.
Organoleptic Profile
This compound is prized for its fresh and pleasant aroma profile, which is complex and multifaceted.[1] While predominantly citrusy, it also possesses distinct woody and herbal undertones.[3][4][5]
| Attribute | Descriptors |
| Aroma | Sweet, citrus, orange, grapefruit, fresh, woody, herbaceous[3][4][5][6] |
| Taste | Citrus, sweet, green, woody[4][8] |
Physicochemical Data
A summary of this compound's key physicochemical properties is presented below. These properties are critical for formulation, stability testing, and quality control.
| Property | Value |
| CAS Number | 4630-07-3[1][6] |
| Molecular Formula | C₁₅H₂₄[1][6][8] |
| Molecular Weight | 204.35 g/mol [1][8] |
| Appearance | Colorless to pale yellow oily liquid[1][6][8] |
| Boiling Point | 274 °C[8][9] |
| Flash Point | >93 °C[6][8] |
| Density | 0.92 g/mL at 25 °C[8] |
| Solubility | Insoluble in water (0.05011 mg/L at 25°C); soluble in organic solvents[2][8] |
| FEMA Number | 3443[10] |
| JECFA Number | 1337[10] |
| Storage | Store in a cool, dry, ventilated area away from light and heat[1][7] |
Industrial Applications
This compound's versatile sensory profile makes it a staple ingredient across multiple sectors.
-
Flavor Industry : It is widely used as a flavoring agent to enhance or impart fresh citrus notes in beverages, candies, and various food products.[1][11] Its presence is often correlated with high-quality orange flavor.[12]
-
Fragrance Industry : In fragrances, this compound contributes a fresh, citrusy top note to perfumes, colognes, and personal care items like soaps and lotions.[1][5] It is also used in air fresheners and household cleaning products to provide a clean, pleasant scent.[5][6]
-
Aroma Chemical Synthesis : this compound is a crucial precursor in the biotransformation or chemical synthesis of (+)-nootkatone, a high-value aroma chemical responsible for the characteristic scent of grapefruit.[2][7]
-
Other Applications : Research has shown that this compound possesses insect repellent properties, making it a potential natural alternative to traditional pesticides.[6][8]
Biosynthesis and Production
This compound is naturally produced in plants through the mevalonate (MVA) pathway.[13] The process begins with acetyl-CoA and culminates in the formation of the C15 precursor, farnesyl pyrophosphate (FPP).[3] The key final step is the cyclization of FPP, catalyzed by the enzyme this compound synthase.[2][3][14]
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 4. This compound Terpene: Smell, Taste, Effects, Strains, & More | Verilife [verilife.com]
- 5. This compound Terpene in Cannabis: Flavor, Effects, and Where to Find It [silverstemcannabis.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. nbinno.com [nbinno.com]
- 8. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 9. ScenTree - this compound (CAS N° 4630-07-3) [scentree.co]
- 10. This compound | C15H24 | CID 9855795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotransformation of Valencene to Nootkatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nootkatone, a highly valued sesquiterpene, is prized for its characteristic grapefruit aroma and is extensively used in the food, fragrance, and pharmaceutical industries. Traditionally, nootkatone is extracted from grapefruit or synthesized chemically from its precursor, valencene. However, these methods are often limited by low yields, high costs, and the use of harsh chemicals.[1][2] Biotransformation, utilizing whole-cell microorganisms or isolated enzymes, presents a promising, environmentally friendly, and efficient alternative for the production of "natural" nootkatone from this compound.[3][4] This document provides detailed application notes and protocols for the biotransformation of this compound to nootkatone, summarizing key data and methodologies from recent scientific literature.
The biotransformation of this compound to nootkatone is primarily an oxidation reaction. The process can occur in a two-step pathway where this compound is first hydroxylated to form nootkatol, which is then further oxidized to nootkatone.[4][5] In some cases, a single multifunctional enzyme can catalyze both steps.[5] Various biocatalysts, including fungi, bacteria, microalgae, and specific enzymes like cytochrome P450 monooxygenases, have been successfully employed for this conversion.[2][3][6]
Data Presentation: Biocatalyst Performance in this compound to Nootkatone Conversion
The following tables summarize the quantitative data from various studies on the biotransformation of this compound to nootkatone, providing a comparative overview of different biocatalysts and their performance.
Table 1: Whole-Cell Microbial Biotransformation of this compound to Nootkatone
| Biocatalyst | Strain | Nootkatone Yield (mg/L) | Conversion Rate (%) | Transformation Time | Reference |
| Fungus | Yarrowia lipolytica 2.2ab | 852.3 | - | - | [2][5] |
| Yarrowia lipolytica | 628.41 ± 18.60 | 68.30 ± 2.02 | 36 h | [7][8] | |
| Botryodiplodia theobromae 1368 | 231.7 ± 2.1 | - | - | [2][5] | |
| Phanerochaete chrysosporium | 100.8 ± 2.6 | - | - | [2][5] | |
| Mucor sp. | 328 | 82 | - | [2][9] | |
| Botryosphaeria dothidea | 168 - 336 | 42 - 84 | - | [2][9] | |
| Chaetomium globosum | 25 | - | 3 days | [2][5] | |
| Bacterium | Enterobacter sp. | - | 12 | - | [2] |
| Microalga | Chlorella fusca var. vacuolata IAMC-28 | 252 | 63 | - | [2] |
| Chlorella pyrenoidosa | >320 | >80 | - | [2] | |
| Chlorella vulgaris | >320 | >80 | - | [2] | |
| Plant Cells | Gynostemma pentaphyllum | 600 | - | 20 days | [10] |
Table 2: Enzymatic Biotransformation of this compound to Nootkatone
| Enzyme | Source Organism | Key Findings | Reference |
| Cytochrome P450 | Pseudomonas putida (mutants) | Activity up to 9.8 nmol (nmol P450)⁻¹ min⁻¹. >85% of products were (+)-trans-nootkatol and (+)-nootkatone. | [6] |
| Cytochrome P450 | Bacillus megaterium (wild type and mutants) | Higher activity (up to 43 min⁻¹) but less selective than P450cam. | [6] |
| Lipoxygenase | Soy bean | Achieved up to 74 mol% selective conversion. Efficient at temperatures as low as 21°C and acidic pH (3-6). | [11] |
Experimental Workflows and Signaling Pathways
The biotransformation of this compound to nootkatone can be visualized as a direct enzymatic conversion or a whole-cell mediated process. The following diagrams illustrate these workflows.
Figure 1. Two-step enzymatic conversion of this compound to nootkatone.
Figure 2. General workflow for whole-cell biotransformation.
Experimental Protocols
This section provides detailed methodologies for key experiments in the biotransformation of this compound to nootkatone.
Protocol 1: Whole-Cell Biotransformation using Yarrowia lipolytica
This protocol is based on the optimization study for nootkatone production in shake flasks.[7][8]
1. Materials and Reagents:
-
Yarrowia lipolytica strain
-
Yeast extract peptone dextrose (YPD) medium
-
This compound (substrate)
-
Dimethyl sulfoxide (DMSO) (co-solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Shake flasks
-
Incubator shaker
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Inoculum Preparation:
-
Inoculate a single colony of Y. lipolytica into 50 mL of YPD medium in a 250 mL shake flask.
-
Incubate at 28-30°C with shaking at 150-200 rpm for 24-36 hours, until the culture reaches the exponential growth phase.
3. Biotransformation Reaction:
-
Transfer a 5% (v/v) inoculum of the seed culture into the main production medium.
-
Cultivate under the following optimized conditions:
-
Temperature: 32°C
-
Shaking speed: 150 rpm
-
pH: 5.3
-
-
After 36 hours of cultivation, add the substrate this compound to a final concentration of 920 mg/L.
-
Add DMSO as a co-solvent to a final concentration of 0.8% (v/v) to enhance substrate availability.
-
Continue the incubation for another 36 hours.
4. Extraction and Analysis:
-
After the transformation period, harvest the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analyze the product by GC-MS to identify and quantify nootkatone.
Protocol 2: Enzymatic Conversion using a P450 Monooxygenase System
This protocol outlines a general procedure for an in vitro enzymatic reaction using a cytochrome P450 enzyme.
1. Materials and Reagents:
-
Purified P450 monooxygenase
-
NADPH-P450 reductase
-
NADPH (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (substrate)
-
Organic solvent (e.g., acetone or DMSO) to dissolve this compound
-
Reaction vials
-
Thermostated shaker or water bath
-
Quenching solution (e.g., ethyl acetate)
-
GC-MS for analysis
2. Reaction Setup:
-
In a reaction vial, prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
P450 monooxygenase (concentration to be optimized)
-
NADPH-P450 reductase (in an appropriate molar ratio to the P450)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for a few minutes.
3. Initiation of Reaction:
-
Start the reaction by adding a pre-determined concentration of NADPH.
-
Add this compound (dissolved in a minimal amount of organic solvent) to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.
4. Incubation and Termination:
-
Incubate the reaction mixture at the optimal temperature with gentle shaking for a specific duration (e.g., 1-24 hours).
-
Terminate the reaction by adding a quenching solvent like ethyl acetate, which also serves as the extraction solvent.
5. Product Analysis:
-
Vortex the mixture vigorously to extract the products into the organic phase.
-
Separate the organic layer, dry it (e.g., with Na₂SO₄), and analyze it by GC-MS to identify and quantify nootkatone and any intermediates like nootkatol.
Protocol 3: Product Purification using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective method for separating nootkatone from the complex fermentation broth.[12]
1. Materials and Reagents:
-
Crude extract from the biotransformation reaction
-
Solvent system: n-hexane/methanol/water (5:4:1, v/v/v)
-
HSCCC instrument
2. HSCCC Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing n-hexane, methanol, and water in the specified ratio and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (the upper or lower phase, depending on the operational mode).
-
Pump the mobile phase through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract in a small volume of the solvent system and inject it into the column.
-
Collect fractions of the eluent.
3. Analysis and Identification:
-
Analyze the collected fractions using an appropriate method (e.g., TLC, HPLC, or GC-MS) to identify the fractions containing pure nootkatone.
-
Combine the pure fractions and evaporate the solvent to obtain purified nootkatone.
-
Confirm the structure and purity of the isolated nootkatone using spectroscopic methods such as GC-MS, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR).[12]
Conclusion
The biotransformation of this compound to nootkatone offers a sustainable and efficient alternative to traditional production methods. A variety of microorganisms and enzymes have demonstrated the ability to catalyze this conversion with significant yields. The choice of biocatalyst and the optimization of reaction conditions are crucial for maximizing nootkatone production. The protocols provided herein offer a starting point for researchers to develop and refine their own biotransformation processes. Further research in metabolic engineering and process optimization holds the potential to further enhance the industrial viability of this green technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic condition optimization in the conversion of nootkatone from this compound by Yarrowia lipolytica [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9090870B2 - Enzymatic synthesis of nootkatone - Google Patents [patents.google.com]
- 11. Multifactorial optimization enables the identification of a greener method to produce (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Valencene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valencene is a sesquiterpene hydrocarbon that is a key contributor to the characteristic aroma and flavor of citrus fruits, particularly Valencia oranges. Its unique sensory properties have led to its widespread use in the food, beverage, and fragrance industries. Furthermore, emerging research into the pharmacological activities of terpenes has generated interest in this compound within the drug development sector. Accurate and sensitive quantification of this compound is crucial for quality control, product development, and research.
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using headspace SPME coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).
Principle of SPME
SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to the headspace of a sample, volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.
Application: this compound in Citrus Juice
This protocol is optimized for the determination of this compound in citrus juice, a common matrix in which its quantification is of interest.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HS-SPME-GC-MS method for the analysis of this compound and other sesquiterpenes in a liquid matrix.
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Linearity (r²) |
| This compound | 0.05 | 0.15 | 98.9 - 102.6 | >0.99 |
| α-Copaene | 0.05 | 0.15 | 98.9 - 102.6 | >0.99 |
| β-Caryophyllene | 0.05 | 0.15 | 98.9 - 102.6 | >0.99 |
| α-Humulene | 0.05 | 0.15 | 98.9 - 102.6 | >0.99 |
Data adapted from a study on sesquiterpenes in wine, demonstrating the method's applicability to similar matrices.[3][4]
Experimental Protocols
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coated fiber, 50/30 µm film thickness.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
This compound Standard: Analytical grade (+)-valencene (≥70% purity).
-
Internal Standard (IS): e.g., 2-octanol or other suitable compound not present in the sample.
-
Solvent: Ethanol (for standard preparation).
-
Sodium Chloride (NaCl): Analytical grade.
-
Citrus Juice Sample
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME-compatible injection port
-
Autosampler with SPME capabilities (recommended) or manual SPME holder
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1000 mg/L).
-
Prepare a stock solution of the internal standard in ethanol (e.g., 1000 mg/L).
-
Create a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix (e.g., deionized water or a model juice solution) to achieve the desired concentration range. Add a constant amount of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
If the juice sample contains pulp, centrifuge a portion at a moderate speed (e.g., 3000 rpm for 10 minutes) and use the supernatant.
-
Pipette 5 mL of the juice sample (or calibration standard) into a 20 mL headspace vial.
-
Add a consistent amount of NaCl (e.g., 1 g) to each vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.
-
Spike the sample with the internal standard to the same final concentration as in the calibration standards.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Equilibration: Incubate the sample at 40°C for 15 minutes with agitation to allow for partitioning of this compound into the headspace.[3]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[3]
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC, set to 250°C, for thermal desorption for 2-5 minutes in splitless mode.[3]
-
GC Separation (Example Conditions):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 3°C/minute.
-
Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection (Example Conditions):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparison with the analytical standard and a mass spectral library (e.g., NIST).
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationships in optimizing the HS-SPME method for this compound analysis.
Caption: Factors influencing SPME method optimization.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and solvent-free approach for the quantitative analysis of this compound in citrus juice and similar matrices. Proper optimization of extraction parameters is critical to achieving high-quality data. This method is suitable for a range of applications, from quality control in the food and beverage industry to research and development in the pharmaceutical and fragrance sectors.
References
- 1. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) as Sample Preparation Procedures for the Metabolomic Profiling of Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unime.it [iris.unime.it]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Valencene Yield in Yeast Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of yeast for valencene production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My engineered yeast strain is producing very low or no this compound. What are the initial troubleshooting steps?
A1: When encountering low or undetectable this compound yields, a systematic approach is necessary.
-
Verify Strain Construction: First, confirm the successful integration and integrity of the this compound synthase (VS) expression cassette in the yeast genome or plasmid. Use PCR to verify the presence of the gene and sequencing to confirm its correctness.
-
Check Gene Expression: Ensure that the this compound synthase gene is being transcribed. A quantitative reverse transcription PCR (qRT-PCR) can be used to measure the transcript levels of the VS gene.
-
Assess Precursor Supply: The most common bottleneck in terpenoid production is the limited availability of the precursor farnesyl pyrophosphate (FPP).[1] The native mevalonate (MVA) pathway in Saccharomyces cerevisiae is tightly regulated, which can restrict the metabolic flux towards FPP.[2][3] Consider metabolic engineering strategies outlined in Q2.
-
Evaluate Fermentation Conditions: Suboptimal fermentation conditions can severely limit production. Shake flask cultures, for example, may have limitations in dissolved oxygen and nutrient availability, which can be overcome in a controlled bioreactor.[4][5]
Q2: How can I increase the supply of the FPP precursor to improve this compound yield?
A2: Enhancing the metabolic flux towards FPP is a critical strategy for boosting this compound production.[4] This is typically achieved through a multi-pronged metabolic engineering approach:
-
Overexpress Key MVA Pathway Genes: The overexpression of genes in the FPP upstream pathway is a common and effective strategy.[4][5][6] A key target is HMG-CoA reductase (HMGR), which catalyzes a rate-limiting step.[1] Expressing a truncated version (tHMG1) removes feedback inhibition, further increasing pathway flux.[2]
-
Down-regulate Competing Pathways: FPP is a critical branch-point metabolite used for synthesizing sterols (essential for cell viability), ubiquinone, and other molecules.[2][7]
-
Squalene Synthase (ERG9): The gene ERG9 encodes squalene synthase, which diverts FPP towards ergosterol biosynthesis. Down-regulating ERG9 expression (e.g., by promoter weakening) is a proven strategy to redirect FPP towards this compound.[2][3][4][5][6] A complete knockout is not feasible as sterols are essential for yeast.[2][3]
-
Inhibitory Factors: Deleting or down-regulating transcriptional regulators that inhibit the MVA pathway, such as ROX1, can also improve yields.[2][4][5][6]
-
Q3: My this compound yield is inconsistent, or the yeast culture shows poor growth after initial production. What could be the cause?
A3: Poor growth or inconsistent yield after production begins can be indicative of product toxicity. High concentrations of sesquiterpenes like this compound can be detrimental to yeast cell membranes and overall health.[2][3]
-
Implement a Two-Phase Fermentation: A highly effective strategy to mitigate toxicity is to perform the fermentation with an organic overlay.[2][8] Adding a layer of a biocompatible, non-polar solvent like n-dodecane (10-20% v/v) to the culture creates a sink for the hydrophobic this compound.[2][8] The this compound partitions into the organic layer, reducing its concentration in the aqueous phase and alleviating its toxic effects on the cells.
-
Optimize Promoter Strength: High-level expression of this compound synthase from a very strong promoter can sometimes lead to rapid accumulation of the product, causing cell stress and reduced growth.[2][3] Testing a weaker constitutive promoter (e.g., PTEF1 instead of PTDH3) may result in a more sustainable production rate and higher final titers.[2][3]
Q4: How important is the expression cassette (promoter and terminator) for the this compound synthase gene?
A4: The choice of promoter and terminator for the this compound synthase (VS) expression cassette is crucial and can significantly impact final yield.[4] Simply using the strongest available promoter is not always the best strategy. The optimal expression level is a balance between high catalytic activity and avoiding excessive metabolic burden on the host cell.
A systematic approach involves creating and testing a library of expression cassettes with different promoters (e.g., ADH1, CYC1, HXT7, FBA1, PGK1, TDH3, TEF1) and terminators (ADH1, CYC1, TPI1, PGI1, FBA1).[4] Studies have shown that specific combinations, such as the PHXT7 promoter paired with the TTPI1 terminator, can lead to superior this compound production compared to others.[4][5][6]
Data & Results
Table 1: Impact of Genetic Modifications on this compound Production
This table summarizes the stepwise improvements in this compound yield achieved through various metabolic engineering strategies in S. cerevisiae.
| Strain ID | Key Genetic Modification(s) | This compound Titer (mg/L) | Fold Improvement (Approx.) | Reference |
| Initial Strain | Expressing this compound Synthase (CnVS) | 3.4 | 1x | [4] |
| BJM-42 | rox1 knockout, erg9 down-regulation | ~12 | ~3.5x | [4] |
| BJM-45 | BJM-42 + Overexpression of 8 MVA pathway genes + Optimized VS expression cassette (PHXT7-VS-TTPI1) | 89.7 (in shake flask) | ~26x | [4][5] |
Table 2: Comparison of Fermentation Strategies
The fermentation method and conditions dramatically affect the final product titer.
| Strain | Fermentation Method | Key Conditions | Final this compound Titer (mg/L) | Reference |
| BJM-45 | Fed-batch in shake flask | SD-glucose medium, 192h | 89.7 | [4][5] |
| BJM-45 | Fed-batch in 3L bioreactor | Controlled pH, DO, and glucose feed | 539.3 | [4][5][6] |
Visualizations & Workflows
Caption: Engineered MVA pathway for this compound production in yeast.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation
This protocol is a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.[9][10]
Materials:
-
YPD or appropriate selective medium
-
Sterile water
-
1 M Lithium Acetate (LiAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350, sterile
-
Single-Stranded Carrier DNA (ssDNA, e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA (100-500 ng)
-
Selective agar plates
Procedure:
-
Inoculate a 5 mL culture of the desired yeast strain and grow overnight at 30°C with shaking.[10]
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2. Grow at 30°C with shaking until the OD600 reaches 0.6-0.8 (log phase, typically 3-5 hours).[10]
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.[9]
-
Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.[9]
-
Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microfuge tube.[10]
-
Pellet the cells and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc to make the competent cell suspension.
-
Prepare the transformation mix in a new tube. Add in the following order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
50 µL of ssDNA (boil for 5 min and chill on ice immediately before use)[10]
-
1-5 µL of plasmid DNA mixed with sterile water to a final volume of 34 µL
-
-
Add 100 µL of the competent cell suspension to the transformation mix. Vortex thoroughly.
-
Incubate at 42°C for 40-45 minutes (heat shock).[9]
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the supernatant.
-
Resuspend the cell pellet in 200-500 µL of sterile water.
-
Plate the entire cell suspension onto appropriate selective plates. Incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: Fed-Batch Fermentation in a Bioreactor
This protocol is based on the strategy used to achieve high-titer this compound production.[4]
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the engineered strain into a test tube with 5 mL of SD-glucose medium. Culture at 30°C for 24 hours. Transfer this pre-culture to a 500 mL shake flask containing 100 mL of medium and subculture for another 24 hours at 30°C.[4]
-
Bioreactor Inoculation: Prepare a 3 L bioreactor containing 1 L of SD-glucose batch medium. Inoculate the bioreactor with the seed culture to a starting volume of 5-10% (v/v).[4]
-
In-situ Extraction: Add 200 mL of sterile n-dodecane to the bioreactor to create a two-phase system for in-situ product removal.[4]
-
Fermentation Control: Maintain the temperature at 30°C. Control pH at a set point (e.g., 5.5-6.0) using automated addition of a base (e.g., NH3·H2O). Maintain dissolved oxygen (DO) above a certain level (e.g., 20%) by controlling agitation speed and airflow.
-
Fed-Batch Strategy: Monitor the glucose concentration in the medium. When the initial glucose is nearly depleted, begin feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low but steady glucose level. This prevents the formation of inhibitory byproducts like ethanol and supports sustained cell growth and production.
-
Sampling and Analysis: Periodically take samples from both the aqueous phase (to measure cell density and substrate/byproduct concentrations) and the n-dodecane phase (to measure this compound concentration).
Protocol 3: this compound Extraction and Quantification by GC-FID
This protocol describes the analysis of this compound from the organic phase of a two-phase fermentation.
Procedure:
-
Sample Collection: Carefully pipette a sample (e.g., 1 mL) from the upper n-dodecane layer of the fermentation culture.
-
Sample Preparation: Centrifuge the sample to pellet any suspended cells or debris. Transfer the clear supernatant to a GC vial. If necessary, dilute the sample with fresh n-dodecane to ensure the concentration is within the linear range of the instrument. Add an internal standard (e.g., isolongifolene) for accurate quantification.[2]
-
GC-FID Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: Use a non-polar or semi-polar capillary column suitable for terpene analysis (e.g., HP-5, DB-5).
-
Injection: Inject 1 µL of the sample.
-
Oven Program: A typical temperature program starts at 100°C, holds for a few minutes, then ramps at 10-20°C/min to a final temperature of ~250°C.[2] The exact program should be optimized for good separation.
-
Detection: The FID will detect the eluting compounds.
-
-
Quantification: Identify the this compound peak based on its retention time, which should be confirmed using a pure this compound standard.[11] Calculate the concentration by comparing the peak area of this compound to the peak area of the internal standard and referencing a standard curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05558D [pubs.rsc.org]
- 3. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High production of this compound in Saccharomyces cerevisiae through metabolic engineering [pubmed.ncbi.nlm.nih.gov]
- 7. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Transformation Protocol - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 10. med.nyu.edu [med.nyu.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Microbial Valencene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the microbial production of valencene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up this compound production?
A1: Scaling up this compound production from laboratory to industrial scale presents several key challenges. These include maintaining process consistency, managing the increased technical complexity of larger bioreactors, optimizing yield and productivity, and ensuring efficient downstream processing.[1] Factors such as temperature, dissolved oxygen, pH, and agitation must be carefully controlled to ensure uniform conditions at a larger scale.
Q2: Which microbial hosts are commonly used for this compound production, and what are their pros and cons?
A2: Several microbial hosts have been engineered for this compound production, with Saccharomyces cerevisiae (baker's yeast) and Escherichia coli being the most common.[2][3] S. cerevisiae is a GRAS (Generally Recognized as Safe) organism, making it suitable for food and fragrance applications, and it possesses a native mevalonate (MVA) pathway for precursor synthesis.[2][3] E. coli offers rapid growth and well-established genetic tools but may require more extensive downstream processing to remove endotoxins. Other hosts like Rhodobacter sphaeroides and cyanobacteria are also being explored for their unique metabolic capabilities.[3][4]
Q3: What is the typical range of this compound titers achieved in microbial fermentation?
A3: this compound production titers can vary significantly depending on the host organism, genetic modifications, and fermentation strategy. Reported yields range from a few milligrams per liter (mg/L) to over 16 grams per liter (g/L) in highly optimized systems.[4][5] Fed-batch fermentation strategies have been shown to significantly increase final titers compared to batch cultures.[6][7]
Troubleshooting Guides
Low this compound Titer
Problem: The final concentration of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Insufficient Precursor Supply | - Overexpress key enzymes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway, such as HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate (FPP) synthase (ERG20/IspA).[2][3] - Engineer the central metabolism to increase the availability of acetyl-CoA and NADPH.[5] - Consider introducing heterologous MVA pathways, such as the Haloarchaea-type MVA pathway, which has shown to be efficient for this compound synthesis in yeast peroxisomes.[2] |
| Byproduct Formation | - Downregulate or knock out competing pathways that divert FPP away from this compound synthesis. Common targets include squalene synthase (ERG9) for sterol biosynthesis.[6][7] - Use CRISPR/Cas9-based tools for precise genome editing to minimize off-target effects.[7] |
| Suboptimal this compound Synthase Activity | - Screen for this compound synthases from different organisms to find one with higher catalytic efficiency. The this compound synthase from Callitropsis nootkatensis (CnVS) is commonly used and has shown robust activity. - Optimize the expression of the this compound synthase gene by testing different promoters and terminators.[7] - Create a fusion protein of FPP synthase and this compound synthase to facilitate substrate channeling.[2][3] |
| Suboptimal Fermentation Conditions | - Optimize the carbon-to-nitrogen ratio in the fermentation medium. - For fed-batch cultures, carefully control the glucose feed rate to avoid the Crabtree effect (in yeast) and accumulation of inhibitory byproducts. - Ensure adequate dissolved oxygen levels, as this has been shown to significantly impact this compound production.[4][5] |
| Product Toxicity or Volatility | - Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., n-dodecane) to the culture medium. This can sequester the hydrophobic this compound, reducing its toxicity to the cells and preventing loss due to volatilization.[6] |
Downstream Processing Issues
Problem: Difficulty in recovering and purifying this compound from the fermentation broth.
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation | - Centrifuge the fermentation broth at a higher speed or for a longer duration to break the emulsion. - Consider using demulsifying agents, but ensure they are compatible with downstream applications. |
| Low Purity of Extracted this compound | - Optimize the extraction solvent. While n-dodecane is common for in-situ extraction, other solvents can be tested for selective recovery post-fermentation. - Employ chromatographic techniques for purification. Hydrophobic interaction chromatography (HIC) can be effective for separating hydrophobic compounds like this compound.[8] - Consider fractional distillation if the scale is large enough and the co-extracted impurities have different boiling points. |
| Product Degradation | - Minimize the exposure of this compound to high temperatures and oxygen during downstream processing to prevent oxidation. - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. |
| Presence of Interfering Compounds | - Some microbial hosts secrete compounds that can interfere with extraction and purification. For example, the fungus Schizophyllum commune produces a polysaccharide that can hamper this compound isolation.[3] In such cases, genetic modification of the host to reduce the production of these interfering compounds may be necessary.[3] |
Data Presentation
Table 1: Comparison of this compound Production in Different Engineered Microorganisms
| Host Organism | Key Genetic Modifications | Fermentation Scale | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Overexpression of tHMG1, ERG20; Downregulation of ERG9 | 3 L Bioreactor | 539.3 | [6][7] |
| Saccharomyces cerevisiae | Introduction of Haloarchaea-type MVA pathway in peroxisomes | Fed-batch | 869 | [2] |
| Rhodobacter sphaeroides | Codon-optimized CnVS with N-terminus MBP; Overexpression of mevalonate operon | Flask | 354 | [3] |
| Corynebacterium glutamicum | Overexpression of IspA from E. coli and CnVS | 48h fermentation | 2.41 | [2] |
| Komagataella phaffii (Pichia pastoris) | Fusion of FPP synthase and this compound synthase; Overexpression of MVA pathway genes; Deletion of ERG9 promoter | Shake Flask | 173.6 |
Experimental Protocols
Protocol for this compound Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and quantifying this compound from a microbial fermentation broth with an organic solvent overlay.
1. Sample Preparation:
-
Carefully collect a 500 µL aliquot from the organic phase (e.g., n-dodecane) of the two-phase fermentation culture.[6]
-
In a clean 1.5 mL microcentrifuge tube, mix the 500 µL organic phase sample with 500 µL of ethyl acetate.[6]
-
Add an internal standard (e.g., 2 µL of isolongifolene) to the mixture for accurate quantification.[6]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.[6]
2. GC-MS Analysis:
-
Instrument: Agilent Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp to 160 °C at a rate of 3 °C/min, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 8 °C/min, hold for 3 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 45–550 amu.
-
3. Quantification:
-
Create a standard curve using known concentrations of a this compound standard.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
Visualizations
Caption: Engineered MVA pathway for this compound production in yeast.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Application of this compound and prospects for its production in engineered microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 6. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for Valencene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the fermentation conditions for Valencene production.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than reported values. What are the common initial factors to check?
Low this compound yield can stem from several factors. Primarily, ensure the precursor farnesyl pyrophosphate (FPP) is not a limiting factor. The native FPP synthesis pathway in hosts like Saccharomyces cerevisiae often has a low capacity.[1][2] Additionally, check the expression and activity of your this compound synthase (CnVS); suboptimal promoters or codon usage can lead to poor performance.[1][3] Finally, competing metabolic pathways, such as the sterol biosynthesis pathway which also uses FPP, can divert precursors away from this compound production.[4][5]
Q2: How can I effectively increase the supply of the precursor, farnesyl pyrophosphate (FPP)?
To boost FPP supply, a common strategy is to overexpress key enzymes in the mevalonate (MVA) pathway.[6][7] Overexpressing a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme, is a well-established method.[1][5] Additionally, overexpressing other upstream genes in the MVA pathway, such as ERG20 (FPP synthase), can further enhance the precursor pool available for this compound synthesis.[1][4] Combining the overexpression of multiple MVA pathway enzymes often leads to synergistic effects on production.[1][2]
Q3: My engineered strain exhibits poor growth, especially in later fermentation stages. What could be the cause?
Poor growth can be attributed to metabolic burden from the overexpression of multiple heterologous genes or the accumulation of toxic intermediates or products.[8][9] High concentrations of this compound or its oxidized byproduct, nootkatone, can be toxic to yeast cells.[8] The accumulation of isoprenoid pyrophosphates like IPP and DMAPP due to a metabolic imbalance can also inhibit cell growth.[9] Consider using weaker, constitutive promoters instead of strong, inducible ones for the this compound synthase to balance production and cell viability.[5]
Q4: What is the recommended carbon source for this compound fermentation?
While glucose is a common carbon source, other sugars have shown benefits. For instance, galactose has been found to be a beneficial induced carbon source in some engineered strains.[10][11] Interestingly, using mannitol as a substrate has led to significantly higher this compound titers (up to 3-fold higher) and carbon conversion efficiency compared to glucose in an evolved S. cerevisiae strain.[12] The choice of media is also critical; rich media like YPD generally support higher production compared to minimal media.[6][7]
Q5: How does fermentation temperature influence this compound production?
Temperature is a critical parameter. While many S. cerevisiae fermentations are run at 30°C, lowering the temperature to 25°C has been shown to be beneficial for this compound accumulation in some engineered strains, leading to a significant improvement in final titers.[5][10][11] Higher temperatures can increase the rate of fermentation but may also lead to the volatilization of products and potentially stress the cells, negatively impacting overall yield.[13][14]
Q6: What is the standard method for extracting and quantifying this compound from the fermentation broth?
Due to this compound's volatile and hydrophobic nature, a two-phase fermentation system is commonly used. An organic solvent overlay, typically n-dodecane (20% v/v), is added to the culture medium to capture the secreted this compound in situ.[1][3] For quantification, a sample is taken from the organic layer, mixed with a solvent like ethyl acetate, and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[1][3]
Troubleshooting Guide
Problem: Low or No Detectable this compound Titer
This is a primary issue often encountered during fermentation optimization. The following workflow can help diagnose the bottleneck.
Caption: Troubleshooting workflow for low this compound yield.
-
Potential Cause 1: Inefficient this compound Synthase (CnVS)
-
Diagnosis: The expression level or catalytic efficiency of the this compound synthase itself might be the bottleneck.[6] Different promoters can have a significant impact on yield; for example, the PHXT7 promoter has shown excellent performance for CnVS expression.[1][3]
-
Solution: Verify protein expression via Western blot. Test different promoters and terminators to optimize the expression cassette.[1] Consider screening this compound synthases from different organisms, as they can have varying catalytic efficiencies.[7]
-
-
Potential Cause 2: Insufficient FPP Precursor Supply
-
Diagnosis: The native MVA pathway is tightly regulated and may not produce enough FPP to support high-level this compound synthesis.[5]
-
Solution: Implement metabolic engineering strategies to boost the MVA pathway. This includes overexpressing key enzymes like tHMG1 and ERG20.[1][5] For more advanced optimization, consider reconstructing the pathway in peroxisomes or introducing heterologous pathways like the Haloarchaea-type MVA pathway, which has proven highly efficient.[6][7]
-
-
Potential Cause 3: Diversion of FPP to Competing Pathways
-
Diagnosis: FPP is a crucial branch-point metabolite used for synthesizing essential compounds like sterols (via squalene) and ubiquinone.[4] High flux towards these pathways will reduce the FPP available for this compound.
-
Solution: Down-regulate the expression of genes in competing pathways. A primary target is ERG9, which encodes squalene synthase.[3][5] Knocking out the transcriptional regulator ROX1, which activates ERG9, is another effective strategy to increase metabolic flux towards this compound.[5][10]
-
Problem: Poor Cell Growth or Strain Instability
-
Potential Cause 1: Product or Intermediate Toxicity
-
Diagnosis: High concentrations of this compound (>100 mg/L) or its byproducts can be toxic to yeast.[8] Additionally, an imbalance in the MVA pathway from overexpressing only certain enzymes (like tHMG1) can lead to the accumulation of toxic intermediates (IPP, DMAPP).[9]
-
Solution: Use a two-phase fermentation with an organic overlay like n-dodecane to continuously remove this compound from the aqueous phase, reducing its concentration and toxicity.[1] To address intermediate toxicity, ensure the entire precursor pathway is balanced by co-overexpressing downstream enzymes like ERG20 and IDI1 along with tHMG1.[9]
-
-
Potential Cause 2: High Metabolic Burden
-
Diagnosis: Overexpression of numerous genes, especially from high-copy plasmids, places a significant metabolic load on the cells, slowing growth and reducing overall productivity.
-
Solution: Integrate expression cassettes into the host genome instead of using plasmids.[15] This provides more stable expression and reduces the metabolic burden. Optimizing the copy number of the integrated this compound synthase is also crucial, as too many copies can be detrimental.[6]
-
Data Presentation: Performance of Engineered Strains
The following tables summarize quantitative data from various studies to provide a benchmark for this compound production.
Table 1: Comparison of this compound Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Host Strain | Fermentation Mode | Titer (mg/L) | Reference(s) |
| Overexpression of CnVS, MVA pathway optimization, ERG20-CnVS fusion, squalene pathway knockdown | S. cerevisiae | Fed-batch (Bioreactor) | 539.3 | [1][6] |
| Optimized central metabolism, Haloarchaea-Type MVA pathway in peroxisome, 3 copies of CnVS integrated | S. cerevisiae | Fed-batch | 869 | [6][7] |
| Combinational engineering (promoter change, ROX1 knockout, squalene inhibition, tHMGR overexpression) | S. cerevisiae CEN.PK2 | Flask Culture (Glucose) | 157.8 | [5][10] |
| Adaptive laboratory evolution for mannitol use, precursor supply enhancement, cofactor regeneration | S. cerevisiae | Fed-batch (Mannitol) | 5,610 | [12] |
| Initial strain with CnVS introduced | C. glutamicum | Batch Fermentation | 2.41 | [1] |
Table 2: Effect of Fermentation Parameters on this compound Production
| Parameter Optimized | Change Implemented | Effect on Titer | Reference(s) |
| Media Composition | Rich Media (YPD) vs. Minimal Media | 336.4 mg/L in YPD vs. 165.7 mg/L in minimal media | [6][7] |
| Fermentation Scale & Aeration | Shake Flask vs. 3L Bioreactor | Increased from 89.7 mg/L in shake flask to 539.3 mg/L in bioreactor (improved DO) | [1][6] |
| Temperature | Cultivation at 25°C vs. 30°C | Tremendous improvement in this compound levels at 25°C over time | [5][10] |
| Carbon Source | Mannitol vs. Glucose | ~3-fold higher titer on mannitol compared to glucose | [12] |
| Feeding Strategy | Fed-batch vs. Batch | Titer increased from 336.4 mg/L to 1.2 g/L with fed-batch strategy | [6] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production
This protocol outlines a general procedure for a lab-scale fed-batch fermentation using an engineered S. cerevisiae strain.
-
Media Preparation:
-
Batch Medium: Prepare SD medium (or a rich medium like YPD) appropriate for your strain's auxotrophies. For a 3L bioreactor, start with a 1L working volume.
-
Feed Solution: Prepare a concentrated glucose solution (e.g., 500 g/L). Sterilize separately.
-
-
Inoculum Preparation:
-
Inoculate a single colony into 5-10 mL of seed culture medium. Grow overnight at 30°C with shaking.
-
Use the seed culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.
-
-
Bioreactor Setup and Inoculation:
-
Calibrate pH and Dissolved Oxygen (DO) probes. Set initial parameters: Temperature 30°C (or 25°C if optimized[5][10]), pH 5.0 (controlled with NaOH/HCl), and airflow at 1 VVM.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Add a 20% (v/v) overlay of sterile n-dodecane to the culture.[1]
-
-
Fermentation Process:
-
Batch Phase: Allow cells to grow until the initial glucose is nearly depleted. This is often indicated by a sharp increase in the DO signal.
-
Fed-batch Phase: Begin feeding the concentrated glucose solution at a controlled rate to maintain a low glucose concentration in the reactor. This prevents overflow metabolism (ethanol production).
-
Maintain DO above 20% by cascading the agitation speed.
-
-
Sampling and Analysis:
-
Periodically take samples from both the aqueous phase (to measure cell density and substrate/byproduct concentration) and the n-dodecane layer (for this compound quantification).
-
Protocol 2: this compound Quantification by GC-MS
-
Sample Preparation:
-
Carefully pipette 500 µL from the upper n-dodecane layer of the fermentation culture.
-
Add 500 µL of ethyl acetate containing a known concentration of an internal standard (e.g., isolongifolene).[1]
-
Vortex the mixture and pass it through a 0.22 µm syringe filter.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph (e.g., Agilent 7890) with a mass spectrometer.[1]
-
Column: Use a non-polar column suitable for terpene analysis, such as an HP-5.[1]
-
Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.
-
Carrier Gas: Helium.
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Calculate the concentration based on the peak area relative to the internal standard.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified MVA pathway for this compound biosynthesis in yeast.
Experimental Workflow
Caption: General workflow for this compound production experiments.
References
- 1. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High production of this compound in Saccharomyces cerevisiae through metabolic engineering [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 8. Challenges and pitfalls of P450-dependent (+)-valencene bioconversion by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient utilization of carbon to produce aromatic this compound in Saccharomyces cerevisiae using mannitol as the substrate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. awri.com.au [awri.com.au]
- 14. awri.com.au [awri.com.au]
- 15. researchgate.net [researchgate.net]
Overcoming feedback inhibition in Valencene biosynthesis
Welcome to the technical support center for valencene biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My engineered strain is producing very low titers of this compound. What are the common reasons for this?
A1: Low this compound yield is a frequent challenge and can stem from several factors:
-
Precursor Limitation: The availability of the direct precursor, farnesyl pyrophosphate (FPP), is often a major bottleneck. The native metabolic flux towards FPP may be insufficient to support high levels of this compound production.
-
Feedback Inhibition: Key enzymes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways are often subject to feedback inhibition by pathway intermediates, which limits the overall flux. For instance, HMG-CoA reductase (HMGR) in the MVA pathway can be inhibited by mevalonate.
-
Competing Pathways: FPP is a crucial branch-point metabolite used for the synthesis of essential compounds like sterols (e.g., ergosterol in yeast), ubiquinone, and farnesol. These competing pathways can divert a significant portion of the FPP pool away from this compound synthesis.[1][2]
-
Suboptimal this compound Synthase (VS) Expression or Activity: The expression level of the this compound synthase enzyme may be too low, or the chosen synthase might have inherently low catalytic efficiency.[1][3]
-
Toxicity of Intermediates or Product: High concentrations of intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), or the final product this compound itself, can be toxic to the host cells, leading to growth inhibition and reduced productivity.[1][3]
Q2: I'm observing poor cell growth after introducing my this compound biosynthesis pathway. What could be the cause?
A2: Poor cell growth is often linked to metabolic burden or toxicity. Overexpression of pathway enzymes, particularly a truncated HMG-CoA reductase (tHMGR), can lead to the accumulation of toxic intermediates like IPP and DMAPP.[1][3] Additionally, high concentrations of this compound can negatively impact cell membrane integrity and overall cell health.[1]
Q3: How can I confirm that feedback inhibition is the primary issue in my system?
A3: To diagnose feedback inhibition, you can:
-
Overexpress a feedback-resistant enzyme variant: For example, expressing a truncated version of HMG-CoA reductase (tHMGR), which lacks the regulatory domain, can help bypass feedback inhibition.[1]
-
Analyze intracellular metabolite concentrations: Measure the levels of key intermediates in the MVA or MEP pathway. An accumulation of intermediates upstream of a suspected feedback-regulated enzyme can indicate a bottleneck.
-
Perform in vitro enzyme assays: Test the activity of key enzymes (like HMGR or acetohydroxyacid synthase) in the presence of downstream products to directly measure the inhibitory effect.[4][5]
Troubleshooting Guides
Issue 1: Low this compound Titer
This guide provides a systematic approach to identifying and resolving the causes of low this compound production.
Step 1: Enhance Precursor (FPP) Supply
-
Action: Overexpress all the genes upstream of FPP in the MVA pathway.[6] In yeast, this includes genes such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), tHMG1 (truncated HMG-CoA reductase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), MVD1 (mevalonate pyrophosphate decarboxylase), and IDI1 (IPP isomerase).
-
Rationale: Increasing the expression of the entire upstream pathway helps to push the metabolic flux towards FPP, the direct precursor for this compound. Overexpression of tHMG1, a key rate-limiting enzyme, is particularly effective.[6]
Step 2: Mitigate Competing Pathways
-
Action: Down-regulate or knock out genes in pathways that compete for FPP. A primary target is the squalene synthase gene (ERG9 in yeast), which diverts FPP to sterol biosynthesis.[2][6][7]
-
Rationale: By blocking or reducing the flux towards competing products, more FPP is available to be converted into this compound.
Step 3: Optimize this compound Synthase Expression
-
Action: Screen different promoters and terminators to fine-tune the expression of your this compound synthase gene. For instance, in S. cerevisiae, the PHXT7 promoter and TTPI1 terminator combination has shown excellent performance.[6][7]
-
Rationale: The expression level of this compound synthase needs to be balanced with the upstream pathway flux. Too low expression will result in a bottleneck, while excessively high expression can cause a metabolic burden.
Step 4: Consider Global Regulatory Factors
-
Action: Knock down transcriptional repressors of the MVA pathway. In yeast, the transcription factor ROX1 can inhibit the expression of hypoxic genes in the MVA pathway and influence ergosterol biosynthesis.[1][3]
-
Rationale: Modifying global regulators can lead to a broader upregulation of the desired pathway and improve overall cell robustness for production.
Issue 2: Cell Growth Inhibition
If you observe poor cell growth after engineering your strain, consider the following troubleshooting steps.
Step 1: Address Potential IPP and DMAPP Toxicity
-
Action: If you are strongly overexpressing tHMGR, co-overexpress ERG20 (FPP synthase).[1][3]
-
Rationale: Overexpressing tHMGR alone can lead to the accumulation of IPP and DMAPP, which are toxic to the cells. Simultaneously overexpressing ERG20 helps to convert these toxic intermediates into FPP more efficiently.[1][3]
Step 2: Utilize Enzyme Fusion Strategy
-
Action: Create a fusion protein of FPP synthase (ERG20) and this compound synthase. The order of the enzymes and the linker sequence between them should be optimized.[1][3]
-
Rationale: Fusing enzymes that catalyze consecutive steps can increase the local concentration of the intermediate (FPP) and channel it directly to the next enzyme, improving catalytic efficiency and potentially reducing the accumulation of toxic intermediates.[1][3]
Step 3: Optimize Fermentation Conditions
-
Action: Lower the fermentation temperature. For example, shifting the temperature from 30°C to 25°C has been shown to improve this compound titers in some engineered yeast strains.[8]
-
Rationale: Lower temperatures can sometimes alleviate cellular stress and improve protein folding and stability, leading to better overall production.
Quantitative Data Summary
The following tables summarize the impact of various metabolic engineering strategies on this compound production as reported in the literature.
Table 1: Effect of Genetic Modifications on this compound Production in S. cerevisiae
| Strain/Modification | Host | Key Genetic Modification(s) | This compound Titer | Fold Improvement | Reference |
| Initial Strain | S. cerevisiae BJ5464 | Introduction of this compound Synthase | ~3.37 mg/L | 1 | [6][7] |
| Engineered Strain | S. cerevisiae BJ5464 | Down-regulation of erg9, knock-out of rox1, overexpression of MVA pathway genes, optimized VS expression | 539.3 mg/L | ~160 | [6][7] |
| Engineered Strain | S. cerevisiae | Gene screening, protein engineering, pathway optimization | 12.4 g/L | - | [9] |
| Further Optimized | S. cerevisiae | Coupling cell growth and pathway induction | 16.6 g/L | - | [9] |
Table 2: Effect of Genetic Modifications on this compound Production in Other Microorganisms
| Strain/Modification | Host | Key Genetic Modification(s) | This compound Titer | Fold Improvement | Reference |
| Engineered Strain | Synechocystis sp. PCC 6803 | Deletion of shc and sqs, CRISPRi on crtE, operon of ispA and CnVS | 19 mg/g DCW | - | [10] |
| Engineered Strain | Rhodobacter sphaeroides | Expression of CnVS in an optimized strain | 352 mg/L | 14 | [11] |
| Engineered Strain | C. glutamicum | Expression of IspA from E. coli and CnVS | 2.41 mg/L | - | [1] |
Experimental Protocols
Protocol 1: Gene Knock-out using CRISPR/Cas9 in S. cerevisiae
This protocol is adapted from methodologies used to knock out competing pathways.[6][7]
-
gRNA Plasmid Construction: Synthesize the 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., ERG9). Clone this gRNA into a yeast expression vector containing the Cas9 gene and a selectable marker.
-
Donor DNA Preparation: Prepare a donor DNA fragment containing a selectable marker flanked by homologous regions (typically 50-100 bp) upstream and downstream of the target gene's open reading frame.
-
Yeast Transformation: Transform the engineered yeast strain with the gRNA plasmid and the donor DNA fragment using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection and Verification: Select for transformants on appropriate selective media. Verify the correct gene disruption by colony PCR using primers that anneal outside the integration site.
Protocol 2: Overexpression of MVA Pathway Genes in S. cerevisiae
This protocol outlines the overexpression of multiple genes in the MVA pathway.[6]
-
Expression Cassette Construction: For each gene to be overexpressed (e.g., tHMG1, ERG12, etc.), create an expression cassette consisting of a strong constitutive promoter (e.g., PTDH3), the gene's coding sequence, and a terminator (e.g., TCYC1).
-
Genomic Integration: Integrate these expression cassettes into the yeast genome at specific loci. This provides stable, long-term expression without the need for plasmid maintenance.
-
Strain Construction: Sequentially integrate the expression cassettes for all desired MVA pathway genes into the host strain. Use different selectable markers for each integration step to facilitate selection.
-
Verification: Confirm the integration and expression of the transgenes. Genomic integration can be verified by PCR, and the functional consequence (increased product titer) can be measured by GC-MS analysis of culture extracts.
Visualizations
This compound Biosynthesis Pathway and Engineering Strategies
Caption: Metabolic engineering strategies in the MVA pathway to boost this compound production.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Synechocystis sp. PCC 6803 for the photoproduction of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields of Valencene Synthase Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the expression of valencene synthase, leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is very low. What are the most common initial factors to investigate?
A1: Low this compound yields can stem from several factors. The initial and most critical aspects to investigate are:
-
Suboptimal Gene Expression: The expression level of your this compound synthase might be insufficient. This can be due to a weak promoter, non-optimal codon usage for your expression host, or issues with plasmid stability.[1][2][3][4]
-
Limited Precursor Supply: The production of this compound is directly dependent on the intracellular pool of farnesyl pyrophosphate (FPP).[5][6] If the native metabolic pathway of your host organism does not produce enough FPP, this compound synthesis will be limited.
-
Competing Metabolic Pathways: Endogenous pathways in the host organism may compete for FPP, diverting it away from this compound production.[5][7] A primary competing pathway is the sterol biosynthesis pathway, where squalene synthase (ERG9 in yeast) consumes FPP.[5][7]
-
Inefficient this compound Synthase: The specific variant of this compound synthase you are using may have low catalytic efficiency or stability in your chosen host.[8][9][10]
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, aeration, and media composition can significantly impact both cell growth and enzyme activity, thereby affecting this compound production.[11]
Q2: How can I determine if precursor (FPP) availability is the limiting factor for my this compound production?
A2: To assess if FPP supply is a bottleneck, you can perform the following experiments:
-
Overexpress Key Enzymes in the Mevalonate (MVA) Pathway: The MVA pathway is a common source of FPP in many host organisms like Saccharomyces cerevisiae. Overexpressing rate-limiting enzymes in this pathway, such as HMG-CoA reductase (HMGR), can significantly boost FPP pools.[1][5]
-
Co-express FPP Synthase: Directly co-expressing a farnesyl pyrophosphate synthase (such as IspA from E. coli or ERG20 from S. cerevisiae) can increase the conversion of upstream precursors into FPP.[6]
-
Fusion Proteins: Creating a fusion protein of your this compound synthase and FPP synthase can enhance channeling of the substrate to the enzyme, improving efficiency.[1]
Below is a table summarizing the impact of MVA pathway engineering on this compound production in S. cerevisiae.
| Genetic Modification | Host Strain | This compound Titer (mg/L) | Fold Improvement | Reference |
| Initial Strain | S. cerevisiae BJ5464 | ~3.4 | - | [5] |
| Overexpression of MVA pathway genes | S. cerevisiae | 539.3 | ~160 | [2][5] |
| Down-regulation of ERG9, ROX1 knockout, tHMGR overexpression | S. cerevisiae CEN.PK2-1Ca | 28.9 | ~8.5 (vs initial) | [7] |
Q3: My this compound synthase gene is from a plant. Could codon usage be affecting its expression in my microbial host?
A3: Yes, codon bias is a critical factor when expressing a gene in a heterologous host.[3][4] Different organisms have different preferences for the codons they use to encode the same amino acid. If the codons in your this compound synthase gene are rare in your expression host (e.g., E. coli or S. cerevisiae), it can lead to slow translation rates, protein misfolding, and overall lower yields of functional enzyme.
Troubleshooting Steps:
-
Analyze Codon Usage: Use online tools or software to compare the codon usage of your this compound synthase gene with the codon usage of your expression host.
-
Codon Optimization: Synthesize a new version of the gene with codons optimized for your host. This involves replacing rare codons with more frequently used ones without altering the amino acid sequence.[3][4] Several gene synthesis companies offer codon optimization services.
| Strategy | Description | Expected Outcome |
| Codon Analysis | Compare the Codon Adaptation Index (CAI) of the native gene to the host's optimal range. | A low CAI suggests potential expression issues. |
| Gene Synthesis | Synthesize a new gene with optimized codons for the target host. | Increased translational efficiency and higher protein expression.[3] |
Troubleshooting Guides
Guide 1: Low or No this compound Production Detected
This guide provides a systematic approach to troubleshoot experiments where this compound production is unexpectedly low or undetectable.
Experimental Workflow for Troubleshooting Low this compound Yield
References
- 1. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Codon Optimization - GENEWIZ from Azenta Life Sciences [genewiz.com]
- 4. youtube.com [youtube.com]
- 5. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of the sesquiterpene (+)-valencene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Valencene Under Stress Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of valencene under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under experimental stress conditions?
A1: The primary degradation pathways of this compound observed under experimental stress are oxidative. These include photooxidation, enzymatic oxidation, and biotransformation by microorganisms. Thermal degradation can also occur, leading to the formation of various breakdown products. The most studied degradation product of this compound is nootkatone, a high-value flavor and fragrance compound.[1][2][3]
Q2: What are the main products formed from this compound degradation?
A2: The principal and most economically significant degradation product of this compound is (+)-nootkatone.[3][4] Other intermediates and byproducts that can be formed, particularly during enzymatic oxidation and biotransformation, include (+)-trans-nootkatol, cis-nootkatol, this compound-1,10-epoxide, and trans-(+)-nootkaton-9-ol.[5][6][7]
Q3: What is the role of light and oxygen in this compound degradation?
A3: Light and oxygen are critical factors in the photooxidation of this compound. In the presence of a photosensitizer or a photocatalyst, light energy can generate reactive oxygen species that attack the this compound molecule, leading to its oxidation, primarily to nootkatone.[1][2]
Q4: Can this compound be degraded by microorganisms?
A4: Yes, various microorganisms, including fungi, bacteria, and microalgae, have been shown to biotransform this compound into nootkatone and other oxygenated derivatives.[2][8][9] This process is typically mediated by intracellular enzymes, such as cytochrome P450 monooxygenases.[2][5]
Q5: Is this compound stable at high temperatures?
A5: Terpenes, including sesquiterpenes like this compound, can undergo thermal degradation at elevated temperatures. This process can lead to a complex mixture of breakdown products through reactions such as dehydrogenation, epoxidation, and rearrangements.[10] Specific studies on the thermal degradation of this compound are limited, but it is expected to be less stable at high temperatures.
Q6: How does pH affect the stability of this compound?
A6: While specific studies on the effect of pH on this compound stability are not extensively documented, the stability of other structurally related compounds, like sesquiterpene lactones, has been shown to be pH-dependent.[11] It is plausible that extreme acidic or basic conditions could potentially lead to the degradation of this compound, although this is not its primary degradation pathway under most experimental conditions.
Troubleshooting Guides
Issue 1: Low Yield of Nootkatone in Biotransformation/Enzymatic Oxidation
| Potential Cause | Troubleshooting Step |
| Low enzyme activity | - Optimize enzyme expression and purification: Ensure optimal conditions for protein expression and use a suitable purification strategy to obtain a highly active enzyme preparation. - Cofactor limitation: Ensure an adequate supply of necessary cofactors, such as NADPH for cytochrome P450 enzymes. Consider implementing a cofactor regeneration system.[12] - Enzyme inhibition: The product, nootkatone, can sometimes inhibit the enzyme. Consider using a two-liquid-phase system to continuously remove the product from the aqueous phase, thereby reducing feedback inhibition.[7] |
| Poor substrate availability | - Improve substrate solubility: this compound is poorly soluble in aqueous media. The use of a co-solvent or a two-liquid-phase system with a biocompatible organic solvent (e.g., dodecane) can enhance substrate availability to the enzyme or whole cells.[7] |
| Sub-optimal reaction conditions | - Optimize pH and temperature: Determine the optimal pH and temperature for the specific enzyme or microorganism being used. These parameters can significantly impact catalytic activity. - Improve aeration: Oxygen is a key substrate in the oxidation reaction. Ensure adequate aeration and agitation to avoid oxygen limitation, especially in microbial cultures. |
| Microorganism-related issues | - Screen different strains: The efficiency of biotransformation can vary significantly between different microbial strains. Screen a variety of microorganisms to identify the most efficient biocatalyst.[2] - Optimize culture conditions: Adjust media composition, inoculum size, and incubation time to maximize cell growth and enzyme production. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step |
| Low enzyme selectivity | - Enzyme engineering: If using a specific enzyme like a cytochrome P450, consider protein engineering to improve its regioselectivity towards the desired oxidation position on the this compound molecule.[5][12] - Select a more specific biocatalyst: Screen for microorganisms or enzymes that exhibit higher selectivity for nootkatone production. |
| Over-oxidation of the product | - Control reaction time: Monitor the reaction progress and stop it once the maximum concentration of the desired product is reached to prevent its further oxidation into other byproducts. - Product removal: As mentioned previously, a two-liquid-phase system can help protect the product from further enzymatic conversion.[7] |
Issue 3: Low Conversion in Photocatalytic Oxidation
| Potential Cause | Troubleshooting Step |
| Inefficient photocatalyst | - Catalyst selection: Test different photocatalysts (e.g., various forms of TiO2) to find one with optimal activity for this compound oxidation.[6] - Catalyst loading: Optimize the concentration of the photocatalyst in the reaction mixture. |
| Insufficient light penetration | - Reactor design: Use a reactor that allows for efficient irradiation of the reaction mixture. Ensure the light source is of the appropriate wavelength and intensity. - Control turbidity: High concentrations of the photocatalyst or substrate can increase turbidity and limit light penetration. Optimize these parameters. |
| Presence of radical scavengers | - Purity of reagents: Ensure that the solvent and substrate are free from impurities that could act as radical scavengers and inhibit the photocatalytic process. |
Quantitative Data Summary
Table 1: this compound Conversion and Product Selectivity in Photocatalytic Oxidation using TiO2 Catalysts [6]
| Catalyst | Radiation Source | Conversion (%) | Nootkatone Selectivity (%) | This compound Epoxide Selectivity (%) |
| a-TNPs | UV (365 nm) | >50 | >75 | <25 |
| a-TNPs | Vis (400 nm) | >50 | >75 | <25 |
| TNTs | UV (365 nm) | <50 | >75 | <25 |
| TNTs | Vis (400 nm) | <50 | >75 | <25 |
| TNPs | UV (365 nm) | <50 | >75 | <25 |
| TNPs | Vis (400 nm) | <50 | >75 | <25 |
Reaction conditions: 15 mg of catalyst, 1 x 10⁻² M substrate in CH₃CN, O₂ atmosphere, 25 °C. a-TNPs: aminated TiO₂ nanoparticles; TNTs: TiO₂ nanotubes; TNPs: TiO₂ nanoparticles.
Table 2: Product Distribution from the Oxidation of (+)-Valencene by Engineered P450 BM-3 Mutants [12]
| P450 BM-3 Mutant | (+)-trans-Nootkatol (%) | (+)-Nootkatone (%) | Other Products (%) |
| F87A/Y96F/L244A/V247L | 86 | 4 | 10 |
| F87V/Y96F/L244A | 38 | 47 | 15 |
Experimental Protocols
Protocol 1: Biotransformation of this compound to Nootkatone using a Two-Liquid-Phase System[7]
-
Microorganism Cultivation: Inoculate a suitable microorganism (e.g., a recombinant E. coli expressing a cytochrome P450) into a sterile growth medium. Incubate under optimal conditions (e.g., temperature, shaking) until the desired cell density is reached.
-
Preparation of the Biphasic System: To the cell culture, add a sterile, water-immiscible organic solvent (e.g., dodecane) to create a two-liquid-phase system. A typical ratio is 10-20% (v/v) of the organic phase.
-
Substrate Addition: Dissolve this compound in a small amount of the organic solvent and add it to the culture to the desired final concentration.
-
Biotransformation: Continue incubation under the same conditions. The organic phase acts as a reservoir for the substrate and a sink for the product, minimizing substrate toxicity and product inhibition.
-
Sampling and Analysis: At regular intervals, take samples from the organic phase. Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of this compound and nootkatone.
-
Product Recovery: After the reaction is complete, separate the organic phase from the aqueous phase. The nootkatone can then be purified from the organic solvent.
Protocol 2: Photocatalytic Oxidation of this compound using TiO2[6]
-
Reaction Setup: In a glass batch microreactor, add 15 mg of the TiO2 photocatalyst to 10 mL of a 1 x 10⁻² M solution of this compound in acetonitrile.
-
Oxygen Supply: Bubble oxygen through the reaction mixture.
-
Initiation of Reaction: Irradiate the mixture with a UV (365 nm) or visible (400 nm) lamp while maintaining the temperature at 25 °C.
-
Monitoring the Reaction: Take samples at regular intervals and analyze them by GC-MS to monitor the conversion of this compound and the formation of products.
-
Termination of Reaction: Once the desired conversion is achieved, turn off the light source.
-
Work-up: Remove the photocatalyst by centrifugation or filtration. The product mixture in the acetonitrile can then be further analyzed or purified.
Visualizations
References
- 1. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. A chicory cytochrome P450 mono-oxygenase CYP71AV8 for the oxidation of (+)-valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Media Optimization for Enhanced Valencene Production
Welcome to the technical support center for media optimization to enhance valencene production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms used for this compound production?
A1: Saccharomyces cerevisiae (baker's yeast) is a widely used host due to its well-characterized genetics and robustness in industrial fermentations.[1][2] Other promising hosts include Escherichia coli, Rhodobacter sphaeroides, and Corynebacterium glutamicum.[3][4]
Q2: What is the typical starting point for a fermentation medium for this compound production in S. cerevisiae?
A2: A common starting point is a rich medium like YPD (Yeast Extract Peptone Dextrose) for initial strain cultivation and characterization, or a synthetic defined (SD) medium for more controlled studies and when auxotrophic markers are used for selection.[5][6]
Q3: What are the key metabolic pathways involved in this compound biosynthesis?
A3: this compound is a sesquiterpene synthesized from farnesyl pyrophosphate (FPP). FPP is produced through the mevalonate (MVA) pathway in yeast or the methylerythritol phosphate (MEP) pathway in bacteria.[5][6]
Q4: How does the choice of carbon source affect this compound production?
A4: The carbon source significantly impacts the precursor supply for this compound synthesis. While glucose is a common choice, other sugars like galactose or mannitol have been shown to enhance production in certain engineered strains.[7][8][9] For example, using mannitol as a substrate has led to a 3-fold increase in this compound titer compared to glucose in an evolved S. cerevisiae strain.[7]
Q5: Can this compound be toxic to the host cells?
A5: Yes, high concentrations of this compound and other terpenes can be toxic to microbial cells, potentially inhibiting growth and reducing productivity.[10] This is a critical consideration, especially in high-yield production systems.
Troubleshooting Guide
Issue 1: Low or no this compound production.
| Possible Cause | Troubleshooting Step |
| Inefficient this compound Synthase | - Ensure the this compound synthase gene is codon-optimized for your host organism.- Test different this compound synthase enzymes from various sources (e.g., Callitropsis nootkatensis, Citrus sinensis).[4] |
| Insufficient Precursor (FPP) Supply | - Overexpress key enzymes in the MVA pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase).[1][2]- Engineer the central metabolism to direct more carbon flux towards acetyl-CoA, the primary precursor for the MVA pathway. |
| Competing Metabolic Pathways | - Down-regulate or knock out genes that divert FPP to other products, such as ERG9 (squalene synthase) and ROX1 (a transcriptional repressor of ergosterol biosynthesis genes).[1][2][6] |
| Suboptimal Media Composition | - Optimize the carbon and nitrogen sources in your medium. A rich medium like YPD may give higher yields than a minimal medium.[5][6]- Systematically evaluate different carbon-to-nitrogen (C/N) ratios. |
Issue 2: Poor cell growth and viability.
| Possible Cause | Troubleshooting Step |
| This compound Toxicity | - Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., n-dodecane) to extract this compound from the culture broth in situ, thereby reducing its concentration in the aqueous phase.[10]- Investigate the use of strains with enhanced tolerance to terpenes. |
| Suboptimal Fermentation Conditions | - Optimize physical parameters such as temperature, pH, and dissolved oxygen. For instance, lowering the cultivation temperature to 25°C has been shown to improve this compound accumulation in some cases.[8][9] |
| Nutrient Limitation | - In fed-batch cultures, ensure a balanced feeding strategy to avoid depletion of essential nutrients. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | - Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture. |
| Variability in Media Preparation | - Ensure accurate weighing of media components and consistent pH adjustment. |
| Genetic Instability of the Engineered Strain | - Periodically re-sequence key genetic modifications to ensure they have not been lost or altered, especially after prolonged cultivation. |
Data Presentation: Media Composition
Below are examples of commonly used media for S. cerevisiae fermentation. Optimization of these base media is crucial for maximizing this compound production.
Table 1: Composition of Common Yeast Fermentation Media
| Component | YPD Medium (g/L) | Synthetic Defined (SD) Medium (g/L) |
| Yeast Extract | 10[5][11][12] | - |
| Peptone | 20[5][11][12] | - |
| Dextrose (Glucose) | 20[5][11][12] | 20[13] |
| Yeast Nitrogen Base (without amino acids) | - | 6.7[13] |
| Amino Acid Dropout Mix | - | As required for auxotrophic selection[14] |
| Agar (for solid media) | 20 | 20[13] |
Table 2: Example of an Optimized Medium for Friedelin (a Triterpenoid) Production in S. cerevisiae (demonstrating potential modifications for terpene production)
| Component | Concentration (g/L) |
| Glucose | 50 |
| Yeast Extract | 10 |
| Peptone | 30 |
| KH₂PO₄ | 8 |
| MgSO₄·7H₂O | 6 |
| Source: Adapted from a study on friedelin production, showcasing increased nutrient concentrations for enhanced terpene synthesis.[15] |
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources
-
Prepare Base Medium: Prepare a minimal or synthetic defined medium lacking a carbon and nitrogen source.
-
Set up Cultures: In a multi-well plate or shake flasks, add the base medium.
-
Add Carbon Sources: To different wells/flasks, add various carbon sources (e.g., glucose, galactose, sucrose, mannitol) to a final concentration of 20 g/L.
-
Add Nitrogen Sources: Similarly, test different nitrogen sources (e.g., ammonium sulfate, urea, peptone, yeast extract) at a fixed concentration.
-
Inoculate: Inoculate all cultures with the this compound-producing strain to the same initial optical density (OD).
-
Incubate: Incubate under standard fermentation conditions (e.g., 30°C, 200 rpm).
-
Analyze: After a set fermentation time (e.g., 72 hours), measure cell density (OD₆₀₀) and this compound titer using GC-MS.
-
Select Optimal Sources: Identify the carbon and nitrogen sources that result in the highest this compound production.
Protocol 2: Optimization of Media Components using Response Surface Methodology (RSM)
-
Factor Selection: Based on initial screening, select the most significant factors affecting this compound production (e.g., concentrations of the best carbon source, nitrogen source, and a key mineral like MgSO₄).
-
Experimental Design: Use a statistical software to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experiments with varying concentrations of the selected factors.
-
Perform Fermentations: Carry out the fermentations according to the experimental design.
-
Measure Responses: For each experiment, measure the this compound titer and cell density.
-
Data Analysis: Input the results into the statistical software and perform a regression analysis to fit the data to a polynomial equation.
-
Model Validation: Use the software to generate response surface plots and determine the optimal concentrations of the media components for maximizing this compound production.
-
Verification: Perform a final fermentation using the predicted optimal medium composition to validate the model.
Visualizations
Caption: this compound biosynthesis via the Mevalonate (MVA) pathway in engineered S. cerevisiae.
Caption: Experimental workflow for enhancing this compound production.
References
- 1. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
- 2. khimexpert.com [khimexpert.com]
- 3. Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 5. static.igem.org [static.igem.org]
- 6. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]
- 7. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Formedium | Synthetic Defined Media [formedium.com]
- 11. Yeast Peptone Dextrose (YPD) medium [protocols.io]
- 12. YPD Broth [novoprolabs.com]
- 13. static.igem.org [static.igem.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
Validation & Comparative
Valencene vs. Nootkatone: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two structurally related sesquiterpenes, valencene and nootkatone. While both compounds, prevalent in citrus fruits, exhibit a range of promising therapeutic properties, this document aims to delineate their individual and comparative bioactivities based on available experimental data. This objective analysis is intended to inform further research and drug development efforts.
Overview of Biological Activities
This compound and nootkatone share a common biosynthetic precursor and, consequently, exhibit overlapping biological activities.[1] Both have been investigated for their anti-inflammatory, anti-cancer, and metabolic regulatory effects.[2] However, the extent and mechanisms of these activities can differ, warranting a detailed comparative study. Nootkatone is, in fact, an oxidized derivative of this compound.[3]
Comparative Data on Biological Activities
The following tables summarize the quantitative data available for the key biological activities of this compound and nootkatone. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions across different studies.
Anti-Inflammatory Activity
| Compound | Assay/Model | Target/Endpoint | Result | Reference |
| This compound | Carrageenan-induced paw edema in mice | Edema reduction | Significant inhibition at 10, 100, and 300 mg/kg | [4] |
| Carrageenan-induced pleurisy and peritonitis in mice | Reduction of MPO, IL-1β, and TNF-α | Significant reduction | [4] | |
| Nootkatone | Carrageenan-induced paw edema in mice | Edema reduction | Significant antiedematogenic effects at 10, 100, or 300 mg/kg | [1] |
| Carrageenan-induced pleurisy and peritonitis in mice | Inhibition of leukocyte recruitment, MPO, IL-1β, and TNF-α production | Significant inhibition at 10 mg/kg | [1][5] | |
| In silico analysis | COX-2 and Histamine H1 receptor | Favorable interaction energy, suggesting inhibitory potential | [5] |
Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Not specified | Not specified | Not specified | [6] |
| Nootkatone | A549 (Non-small-cell lung cancer) | MTT assay | Inhibition of cell growth | [7] |
| Colorectal cancer cells | Proliferation and colony formation assays | Inhibition of proliferation |
Metabolic Regulation
| Compound | Model | Key Target | Effect | Reference |
| Nootkatone | C2C12 myotubes and mice | AMP-activated protein kinase (AMPK) | Activation of AMPK, leading to increased energy metabolism and prevention of diet-induced obesity. | [8] |
| db/db mice (Type 2 Diabetes model) | AMPK and ERK | Ameliorated dysregulated glucose metabolism via AMPK activation and ERK inhibition. |
Skin Protective Effects
| Compound | Model | Effect | Mechanism | Reference |
| This compound | NC/Nga mice (atopic dermatitis model) | Reduced atopic dermatitis-like skin lesions | Inhibition of pro-inflammatory cytokines and chemokines via blockade of the NF-κB pathway. | [9] |
| Nootkatone | HaCaT cells | Inhibition of TNF-α/IFN-γ-induced chemokine production | Inhibition of PKCζ and p38 MAPK signaling pathways leading to NF-κB activation. | [10] |
Signaling Pathways
The biological activities of this compound and nootkatone are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the key pathways implicated in their anti-inflammatory and metabolic effects.
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Nootkatone and the AMPK Signaling Pathway
Nootkatone's beneficial metabolic effects are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Nootkatone's activation of the AMPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and nootkatone.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce swelling in the paw of a rodent after injection of carrageenan, an inflammatory agent.
-
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Detailed Methodology:
-
Animals: Male Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: Test compounds (this compound or nootkatone) are administered orally at various doses (e.g., 10, 100, 300 mg/kg). The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated for each group relative to the control group.
-
Metabolic Regulation: AMPK Activation Assay (Western Blot)
This in vitro assay determines the ability of a compound to activate AMPK by measuring the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Experimental Workflow:
Caption: Workflow for assessing AMPK activation via Western Blot.
-
Detailed Methodology:
-
Cell Culture: C2C12 myoblasts are cultured to confluence and then differentiated into myotubes.[8]
-
Compound Treatment: Differentiated myotubes are treated with various concentrations of nootkatone for a specified period.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated to total protein.
-
Conclusion
Both this compound and nootkatone exhibit a compelling range of biological activities with therapeutic potential. While they share similarities in their anti-inflammatory and potential anti-cancer effects, nootkatone has been more extensively studied for its specific role in metabolic regulation through AMPK activation. This compound, on the other hand, shows promise in skin protection through the modulation of the NF-κB pathway.[9]
The lack of direct comparative studies under identical experimental conditions makes it difficult to definitively state which compound is more potent for a specific application. Future research should focus on head-to-head comparisons to elucidate the relative efficacy and to further explore their synergistic potential. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Production, Function, and Applications of the Sesquiterpenes this compound and Nootkatone: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in silico anti-inflammatory properties of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nootkatone, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. researchgate.net [researchgate.net]
Comparison of Valencene production in different microbial hosts
For Researchers, Scientists, and Drug Development Professionals
The burgeoning demand for the citrus-scented sesquiterpene, valencene, in the food, fragrance, and biofuel industries has spurred the development of sustainable and scalable production methods. Microbial fermentation has emerged as a promising alternative to traditional extraction from citrus fruits, which is often hampered by low yields and high costs. This guide provides an objective comparison of this compound production in various engineered microbial hosts, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of this compound Production
The following table summarizes the key performance metrics for this compound production across different engineered microbial hosts, highlighting the significant advancements made in optimizing these cellular factories.
| Microbial Host | This compound Synthase Origin | Precursor Pathway | Engineering Strategies | Titer (mg/L) | Fermentation Mode | Reference(s) |
| Saccharomyces cerevisiae | Eryngium glaciale | Mevalonate (MVA) | Combinatorial engineering including precursor supply enhancement, mannitol uptake facilitation, and cofactor regeneration acceleration. | 5,610 | Fed-batch | [1] |
| Saccharomyces cerevisiae | Callitropsis nootkatensis | Mevalonate (MVA) | Overexpression of MVA pathway genes, downregulation of competing pathways (erg9, rox1), optimization of this compound synthase expression cassette. | 539.3 | Fed-batch | [2][3] |
| Saccharomyces cerevisiae | Callitropsis nootkatensis | Mevalonate (MVA) | Downregulation of ERG9, knockout of ROX1, overexpression of truncated HMG-CoA reductase (tHMGR). | 28.9 | Batch | [4] |
| Rhodobacter sphaeroides | Callitropsis nootkatensis | Mevalonate (MVA) & Methylerythritol Phosphate (MEP) | Heterologous expression of CnVS, knockout of competing pathways (phaB, gdhA, ladH), dynamic pathway regulation, and integration of the heterologous MVA pathway. | 120.53 | Batch | [5][6] |
| Corynebacterium glutamicum | Nootka cypress | Methylerythritol Phosphate (MEP) | Deletion of endogenous prenyltransferase genes, heterologous expression of FPP synthase (ispA from E. coli or ERG20 from S. cerevisiae) and this compound synthase. | 2.41 | Batch | [7][8] |
| Synechocystis sp. PCC 6803 | Callitropsis nootkatensis | Methylerythritol Phosphate (MEP) | Introduction of a heterologous this compound synthase and modification of the native MEP pathway. | 154 | Semi-continuous | [9] |
| Synechocystis sp. PCC 6803 | Callitropsis nootkatensis | Methylerythritol Phosphate (MEP) | Deletion of competing pathway genes (shc, sqs), downregulation of carotenoid formation (crtE using CRISPRi), and fusion of FPP synthase and this compound synthase. | 19 mg/g DCW | Batch | [10][11] |
Signaling Pathways and Experimental Workflows
To visually elucidate the complex biological and experimental processes involved in microbial this compound production, the following diagrams have been generated using the DOT language.
Caption: this compound Biosynthesis Pathways in Microbial Hosts.
Caption: General Experimental Workflow for Microbial this compound Production.
Caption: Logical Flow for Microbial Host Selection.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the comparison of this compound production.
I. Strain Engineering in Saccharomyces cerevisiae
-
Host Strain: Commonly used laboratory strains include BJ5464 and CEN.PK2-1Ca.[2][12]
-
Gene Synthesis and Plasmid Construction:
-
The this compound synthase gene from Callitropsis nootkatensis (CnVS) is a popular choice due to its high activity.[4]
-
Genes of the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), are often overexpressed to increase the precursor (FPP) pool.[2][4]
-
Expression cassettes are constructed using various promoters and terminators to optimize enzyme expression levels. For instance, the PHXT7 promoter and TTPI1 terminator combination has shown excellent performance for CnVS expression.[2]
-
-
Genome Editing:
-
The CRISPR/Cas9 system is employed for efficient gene knock-outs and knock-downs.[2][3] A recyclable CRISPR/Cas9 system, for example, can be used for multiple gene edits.[2]
-
Competing pathways are downregulated to channel metabolic flux towards this compound. A key target for downregulation is the squalene synthase gene (erg9), which diverts FPP to ergosterol biosynthesis.[2][4] The transcriptional regulator rox1 is another target for knockout to enhance this compound production.[2][4]
-
-
Transformation: Standard lithium acetate-based protocols are typically used for yeast transformation.[13]
II. Fermentation and this compound Quantification
-
Cultivation and Fermentation:
-
Shake Flask Cultivation: For initial screening and optimization, strains are often cultivated in shake flasks containing a synthetic defined (SD) medium with glucose.[14] A two-phase cultivation system is commonly used, where an organic solvent like n-dodecane is added to the culture medium to capture the volatile and potentially toxic this compound, thereby improving yields.[14][15][16]
-
Fed-Batch Fermentation: To achieve high-density cultures and high product titers, fed-batch fermentation is performed in bioreactors.[2][14] Key parameters such as temperature (30°C), pH (around 6.0), and dissolved oxygen are controlled.[14] A concentrated glucose solution is fed periodically to sustain cell growth and production.[14]
-
-
This compound Extraction and Quantification:
-
Extraction: The n-dodecane layer containing the extracted this compound is separated from the culture broth by centrifugation.[14]
-
GC-MS Analysis: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chromatographic Separation: A capillary column (e.g., DB-5) is used for separation.[17] The oven temperature program is optimized to achieve good separation of this compound from other compounds. A typical program might start at a lower temperature and ramp up to a higher temperature.[17]
-
Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode.[17] this compound is identified by its characteristic retention time and mass spectrum, which are compared to a pure standard.[17] Quantification is performed by generating a standard curve with known concentrations of a this compound standard.[17]
-
-
III. Methodologies for Other Microbial Hosts
-
Rhodobacter sphaeroides :
-
Genetic Manipulation: Engineering strategies involve heterologous expression of this compound synthase and genes from the MVA pathway, along with the knockout of competing pathways.[5][6]
-
Cultivation: Aerobic cultivation is carried out in a suitable mineral medium.[6] Two-phase fermentation with n-dodecane is also employed for this compound recovery.[5]
-
-
Corynebacterium glutamicum :
-
Synechocystis sp. :
-
Engineering for Photosynthetic Production: This cyanobacterium is engineered to produce this compound directly from CO2.[9] Strategies include the deletion of genes for competing pathways and the downregulation of carotenoid biosynthesis.[10][11]
-
Cultivation: Cultivation is performed in photobioreactors with controlled light and CO2 supply.[9]
-
This guide provides a comprehensive overview for researchers to compare and select the most suitable microbial host and engineering strategy for their specific this compound production goals. The detailed protocols offer a starting point for experimental design, while the visual diagrams provide a clear conceptual framework.
References
- 1. Efficient utilization of carbon to produce aromatic this compound in Saccharomyces cerevisiae using mannitol as the substrate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05558D [pubs.rsc.org]
- 5. Systematic engineering to enhance this compound production in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of the sesquiterpene (+)-valencene by metabolically engineered Corynebacterium glutamicum [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering of Synechocystis sp. PCC 6803 for the photoproduction of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR Gene Editing in Yeast: An Experimental Protocol for an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Two-Phase Fermentation Systems for Microbial Production of Terpenes | Encyclopedia MDPI [encyclopedia.pub]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Valencene compared to other natural insect repellents
For researchers, scientists, and drug development professionals, the quest for effective and safe insect repellents is a continuous endeavor. While synthetic compounds have long dominated the market, the demand for natural alternatives is growing. This guide provides a comparative analysis of the efficacy of valencene, a sesquiterpene found in citrus fruit peels, against other well-established natural and synthetic insect repellents.
This compound has demonstrated repellent and toxicant effects against various insects, positioning it as a noteworthy natural compound for further investigation and development in the field of insect control.[1][2] This guide synthesizes available experimental data to offer a clear comparison of its performance.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and other common insect repellents against various insect species.
Table 1: Repellency Against Ticks (Ixodes scapularis)
| Repellent | Concentration (% wt:vol) | Repellent Concentration (RC50 in %) | Time Post-Treatment (hours) |
| This compound | 0.04 - 5.0 | 0.341 | 1 |
| This compound-13-ol | 0.04 - 5.0 | 0.0712 | 4 |
| DEET | 0.04 - 5.0 | 0.0728 | 4 |
RC50: The concentration at which 50% of ticks are repelled. Data sourced from Dietrich et al., 2006.[3]
Table 2: Repellency Against Red Flour Beetle (Tribolium castaneum)
Quantitative data from the study by Guo et al. (2019) was not available in the reviewed literature. However, the study is cited to show that this compound has a strong repellent effect and obvious contact toxicity against Tribolium castaneum adults, comparable to the powerful commercial pesticide DEET.[1]
Table 3: Repellency Against Mosquitoes (Anopheles minimus)
A 2018 study by Tisgratog et al. reported that this compound, as a constituent of vetiver essential oil, exhibited repellency and irritancy actions against Anopheles minimus at a concentration of less than 5%.[3] Specific quantitative data on percentage repellency and protection time were not available in the reviewed literature.
Table 4: General Efficacy of Other Common Insect Repellents Against Mosquitoes
| Repellent | Active Ingredient | Concentration | Protection Time (hours) | Target Mosquito Species |
| DEET | N,N-diethyl-3-methylbenzamide | 23.8% | ~5 | Aedes aegypti, Anopheles spp. |
| Picaridin | Icaridin | 20% | ~5-8 | Aedes, Culex, Anopheles spp. |
| IR3535 | Ethyl butylacetylaminopropionate | 20% | ~4-8 | Aedes, Culex, Anopheles spp. |
| Oil of Lemon Eucalyptus (OLE) | p-menthane-3,8-diol (PMD) | 30% | ~6 | Aedes, Culex, Anopheles spp. |
| Citronella | Citronella oil | 10% | <2 | Various |
Protection times can vary significantly based on factors such as formulation, application, and environmental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the key studies cited.
Tick Repellency Bioassay (Dietrich et al., 2006)
This study utilized a vertical filter paper bioassay to determine the repellent concentration (RC50) of various compounds against nymphal Ixodes scapularis ticks.
-
Apparatus: A 25 cm long, 5 cm wide strip of Whatman No. 1 filter paper was suspended vertically.
-
Treatment: The lower 5 cm of the filter paper was treated with a specific concentration of the test compound dissolved in acetone. The upper portion remained untreated.
-
Procedure: A single tick nymph was placed at the bottom of the treated area. The tick's movement was observed for 5 minutes.
-
Efficacy Measurement: If the tick crossed the treated area into the untreated zone, the compound was considered not repellent at that concentration. If the tick failed to cross the treated area within the 5-minute observation period, the compound was considered repellent. The RC50 was calculated as the concentration at which 50% of the ticks were repelled.
Vertical Filter Paper Bioassay Workflow
Mosquito Repellency Testing (General Protocol)
While a specific, detailed protocol for this compound against mosquitoes was not available in the reviewed literature, standard methods such as the arm-in-cage test are commonly employed to evaluate the efficacy of mosquito repellents.
-
Test Subjects: Human volunteers.
-
Procedure: A defined area on the volunteer's forearm is treated with the test repellent. The treated arm is then exposed to a cage containing a known number of host-seeking female mosquitoes for a set period.
-
Efficacy Measurement: The time until the first confirmed bite (or landing, depending on the study's endpoint) is recorded. This is known as the Complete Protection Time (CPT). The percentage repellency can also be calculated by comparing the number of bites on the treated arm to an untreated control arm.
Arm-in-Cage Mosquito Repellency Test Workflow
Signaling Pathways and Logical Relationships
The precise mode of action of many insect repellents, including this compound, is still under investigation. However, it is generally understood that repellents interfere with an insect's olfactory system, masking the chemical cues that attract them to a host.
General Mechanism of Repellent Action
Conclusion
The available data suggests that this compound and its derivatives exhibit promising repellent activity against certain arthropods, with efficacy comparable to DEET against ticks in laboratory settings. However, there is a clear need for more comprehensive, quantitative studies to fully evaluate its potential as a broad-spectrum insect repellent, particularly against various mosquito species. Further research focusing on optimal concentrations, formulations, and duration of protection will be critical in determining this compound's place in the arsenal of natural insect repellents.
References
A Comparative Analysis of the In Vitro Antioxidant Activity of Valencene and Limonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activities of two common terpenes, valencene and limonene. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
Introduction
This compound, a sesquiterpene, and limonene, a monoterpene, are naturally occurring compounds found predominantly in citrus fruits.[1] Both are recognized for their distinct aromas and are utilized in various commercial applications. Beyond their sensory characteristics, these terpenes have garnered scientific interest for their potential biological activities, including their roles as antioxidants. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous pathological conditions. This guide focuses on the direct comparison of their in vitro antioxidant capacities as determined by common assays.
Quantitative Data Summary
While extensive quantitative data for the in vitro antioxidant activity of limonene is available across various standardized assays, specific quantitative data for this compound from the same assays is less prevalent in the current body of scientific literature. The following table summarizes the available data for limonene to provide a benchmark for its antioxidant potential.
| Antioxidant Assay | Limonene IC₅₀ / Activity | Reference Compound | Reference Compound IC₅₀ / Activity |
| DPPH Radical Scavenging Activity | 692.89 µM | Trolox | 153.30 µM |
| ABTS Radical Scavenging Activity | 203.37 µM | Trolox | 146.37 µM |
| Ferric Reducing Antioxidant Power (FRAP) | -589.85 µM | Trolox | -171.73 µM |
| Superoxide Radical Scavenging Assay | 442.75 µM | Trolox | 105.25 µM |
| Hydroxyl Radical Scavenging Assay | 225.96 µM | Trolox | - |
Note: A lower IC₅₀ value indicates a higher antioxidant activity. For the FRAP assay, a more negative value can indicate stronger reducing power. The data presented for limonene is from a single study for consistency.[2] It is important to note that this compound is also known to possess antioxidant properties.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of antioxidant activity are provided below. These protocols are standardized and widely used in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or limonene) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
A control sample (containing only DPPH solution and solvent) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated for a set time (e.g., 6 minutes) at room temperature.
-
The absorbance is measured at the specified wavelength.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalents (TE), which is the concentration of a Trolox solution that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically ferrous sulfate or Trolox.
Signaling Pathways and Experimental Workflows
To visualize the general mechanism of antioxidant action and the workflow of a typical in vitro antioxidant assay, the following diagrams are provided.
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: Workflow for a typical in vitro antioxidant capacity assay.
Conclusion
Based on the available in vitro data, limonene demonstrates antioxidant activity through various mechanisms, including radical scavenging and reducing power.[2] While this compound is reported to have antioxidant properties, a direct quantitative comparison with limonene is challenging due to the limited availability of specific data from standardized assays such as DPPH, ABTS, and FRAP in the public domain. For a conclusive comparative assessment, further studies quantifying the antioxidant capacity of this compound using these standard methods are warranted. Researchers are encouraged to consider the specific experimental context and the type of oxidative stress being investigated when selecting a terpene for its antioxidant properties.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Valencene
Valencene, a common sesquiterpene used in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is not only a matter of best practice but also a regulatory necessity. This guide provides essential information for the safe disposal of this compound in a laboratory setting.
Key Safety and Hazard Data for this compound
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data from safety data sheets (SDS).
| Property | Value | Significance in Disposal |
| Flash Point | 100 °C (212 °F) - Closed Cup[1] | While not highly flammable, it is a combustible liquid. Waste should be kept away from heat and ignition sources. |
| Hazard Statements | H304: May be fatal if swallowed and enters airways. H317: May cause an allergic skin reaction.[2] | Highlights the health risks. Contaminated materials and containers must be handled as hazardous waste to prevent accidental ingestion or skin contact. |
Experimental Protocols for Safe Disposal
Proper disposal of this compound waste is a critical final step in any experimental workflow involving this chemical. The following procedure outlines the necessary steps to ensure safety and compliance.
Step-by-Step Disposal Procedure for this compound Waste:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Waste Segregation:
-
Waste Collection:
-
Collect all liquid this compound waste, including unused product and solutions, in a dedicated, properly labeled waste container. The container should be made of a compatible material, such as glass or a suitable plastic.[4]
-
Solid waste contaminated with this compound, such as absorbent materials from a spill cleanup, filter paper, or contaminated gloves, must also be collected as hazardous chemical waste.[3] Place these materials in a separate, clearly labeled container for solid hazardous waste.[5]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4] Avoid using abbreviations or general terms like "solvent waste."
-
Indicate the primary hazards, such as "Aspiration Hazard" and "Combustible."
-
-
Storage of Waste:
-
Keep the waste container tightly closed except when adding waste.[3][4]
-
Store the container in a designated, cool, and well-ventilated satellite accumulation area away from heat sources, sparks, and open flames.[3][6]
-
Ensure the storage area is secure and access is limited to trained personnel.[7][2]
-
-
Disposal Arrangement:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a pickup.[4]
-
Do not attempt to dispose of the waste yourself. This compound waste should be handled by a licensed hazardous waste disposal company.[5]
-
-
Spill Cleanup:
-
In the event of a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Valencene
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of Valencene in a research and development setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of experimental work. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling at a Glance
This compound, a naturally occurring sesquiterpene found in citrus fruits, is a combustible liquid that can cause skin irritation and may be fatal if swallowed and enters the airways.[1] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks.
Physical and Chemical Properties
A clear understanding of this compound's properties is the first step in safe handling.
| Property | Value |
| CAS Number | 4630-07-3 |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Odor | Sweet, citrusy, woody[2] |
| Boiling Point | 274 °C (525.2 °F)[3] |
| Flash Point | 100 °C (212 °F)[3] |
| Density | 0.92 g/mL at 25 °C |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2][4][5] Therefore, it is critical to handle this compound in a well-ventilated area and use engineering controls to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. In case of spills or insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of high concentrations of vapor, which may cause respiratory irritation. |
Experimental Workflow for Safe Handling of this compound
This section outlines the standard operating procedure for the use of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or involve heating.
-
Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces.[6] It is a combustible liquid.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
Handling and Use
-
Dispensing: Use a calibrated pipette or a graduated cylinder to dispense the required amount of this compound. Avoid pouring directly from the main container to minimize the risk of spills.
-
Mixing: When mixing with other substances, add this compound slowly to avoid splashing.
-
Heating: If heating is required, use a water bath or a heating mantle with a temperature controller. Do not heat over an open flame.
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Temperature: Store at room temperature unless otherwise specified on the safety data sheet.
Spill Management
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent the spill from entering drains. Contain the spill and absorb it with an inert material.
-
Ventilation: Ensure adequate ventilation during the cleanup process.
Disposal Plan
-
Waste Characterization: this compound waste should be considered hazardous waste.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[4]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
